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Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate Documentation Hub

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  • Product: Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
  • CAS: 4620-52-4

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Potential of Phenyl-Oxazole Derivatives: A Comprehensive Guide to Structure-Activity Relationships and Biological Applications

Executive Summary The 1,3-oxazole nucleus is a privileged, five-membered heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry[1]. When conjugated with a phenyl ring—forming phenyl-oxazole der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-oxazole nucleus is a privileged, five-membered heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry[1]. When conjugated with a phenyl ring—forming phenyl-oxazole derivatives—the resulting chemotype exhibits a profound expansion in its pharmacological utility. This technical whitepaper explores the structure-activity relationship (SAR) dynamics, mechanistic pathways, and validated experimental protocols for developing 2-phenyloxazole derivatives, providing a robust framework for drug development professionals targeting oncology, infectious diseases, and inflammation.

The Chemical Space of Phenyl-Oxazoles

Oxazole is a doubly unsaturated ring containing one oxygen (position 1) and one nitrogen (position 3)[2]. It is a weak base (pKa ~0.8) that readily participates in hydrophobic, van der Waals, and π−π stacking interactions[3].

The conjugation of a phenyl group, typically at the C2 position, fundamentally alters the electronic and steric landscape of the molecule. This modification is not merely structural; it is a strategic choice to modulate the compound's lipophilicity and its ability to fit into the hydrophobic pockets of target proteins[4]. The 2-phenyloxazole core serves as a versatile pharmacophore that can be further functionalized at the C4 and C5 positions to tune target selectivity and pharmacokinetic (PK) properties[4].

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of 2-phenyloxazole derivatives is strictly governed by the nature and spatial orientation of their substituents.

Steric Hindrance and Planarity

The position of substituents on the 2-phenyl ring dictates the molecule's 3D conformation. For instance, introducing an ortho-substituent (such as a methyl group) on the phenyl ring creates steric bulk near the oxazole core[4]. This steric hindrance forces the phenyl ring out of planarity with the oxazole ring.

  • Causality in Drug Design: This non-planar conformation is highly desirable when designing kinase inhibitors. It prevents the molecule from intercalating non-specifically into flat DNA structures (reducing off-target toxicity) while perfectly matching the angular, hydrophobic binding pockets of specific kinase domains[4].

C4 and C5 Core Substitutions

Modifications at the C4 and C5 positions of the oxazole ring are critical for functionalizing the molecule toward specific diseases. For example, conjugating flexible L-amino acids at the C4 position of a 2-phenyloxazole core significantly enhances its anti-tumor activity by improving cellular uptake and mimicking natural peptide substrates[5].

Quantitative SAR Data Summary

To facilitate comparative analysis, the following table synthesizes the quantitative biological activities of various substituted phenyl-oxazole derivatives across different therapeutic targets.

Compound / Substitution PatternPrimary Biological TargetObserved Efficacy (Quantitative)Therapeutic AreaRef.
Benzyl 2-phenyloxazole-4-carboxylate M. tuberculosis H37RvMIC = 5.7 ± 2.3 µMAntitubercular[2]
2-Phenyl-4-substituted (L-amino acid conjugates) EGFR / MCF-7 Cell LineSignificant dose-dependent cytotoxicityAnticancer[5]
Compound 1h (Phenyl-oxazole analog) Bacillus subtilisMIC = 1.56 µg/mLAntibacterial[6]
Compound 38b (p-amino benzaldehyde linked) COX/LOX (Paw edema model)28.67% inflammatory inhibition at 3hAnti-inflammatory[6]

Mechanistic Pathways and Biological Targets

Phenyl-oxazole derivatives exhibit highly divergent mechanisms of action depending on their specific substitution patterns.

  • Anticancer Pathways: 2,4-disubstituted oxazoles frequently act as kinase inhibitors (e.g., targeting the Epidermal Growth Factor Receptor, EGFR). By competitively binding to the ATP-binding pocket of the kinase domain, they halt downstream signaling, ultimately triggering apoptosis in human tumor cells[5].

  • Antimicrobial Pathways: Certain derivatives disrupt bacterial cell wall synthesis or inhibit DNA gyrase, leading to rapid pathogen eradication[2].

MOA cluster_0 Anticancer Efficacy cluster_1 Antimicrobial Efficacy PO Phenyl-Oxazole Derivatives EGFR EGFR / Kinase Inhibition PO->EGFR Gyrase Cell Wall / DNA Gyrase Disruption PO->Gyrase Apop Apoptosis Induction EGFR->Apop Death Pathogen Eradication Gyrase->Death

Caption: Divergent mechanisms of action for phenyl-oxazole derivatives in oncology and infectious diseases.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow rigorous, self-validating protocols.

Protocol 1: Chemical Synthesis via Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis is a highly reliable method for constructing the oxazole core from α -acylamino ketones[1],[6].

  • Step 1: Intermediate Preparation. React an appropriate α -amino ketone with a substituted benzoyl chloride in the presence of triethylamine (Et 3​ N) at 0°C to yield the α -acylamino ketone intermediate.

  • Step 2: Cyclodehydration. Dissolve the intermediate in anhydrous dichloromethane (DCM). Add Burgess reagent (or POCl 3​ ) dropwise.

    • Causality of Choice: Burgess reagent is preferred over harsh acids (like H 2​ SO 4​ ) because it facilitates dehydration under mild conditions, preventing the cleavage of sensitive ester or ether linkages on the phenyl ring.

  • Step 3: Purification. Quench the reaction with NaHCO 3​ , extract with ethyl acetate, and purify via silica gel column chromatography.

  • Validation Checkpoint: Before proceeding to biological assays, the compound must be analyzed via High-Performance Liquid Chromatography (HPLC). Rule: Only compounds with >95% purity are advanced. This self-validating step ensures that subsequent biological activity is not a false positive caused by unreacted starting materials or toxic catalysts.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

To evaluate the anti-tumor activity of synthesized 2-phenyloxazoles against cell lines like MCF-7[5].

  • Step 1: Cell Seeding. Seed MCF-7 cells in 96-well plates at a density of 1×104 cells/well in DMEM medium supplemented with 10% FBS. Incubate for 24h at 37°C in a 5% CO 2​ atmosphere.

  • Step 2: Compound Treatment. Treat the cells with serial dilutions of the phenyl-oxazole derivative (e.g., 1 µM to 100 µM).

    • Validation Checkpoint: Include a Vehicle Control (DMSO <0.5% v/v) to prove that cytotoxicity is compound-mediated, not solvent-mediated. Include a Positive Control (e.g., Erlotinib) to benchmark EGFR inhibition.

  • Step 3: Viability Quantification. After 48h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.

    • Causality of Choice: The MTT assay relies on the reduction of the tetrazolium dye to insoluble formazan only by the mitochondrial reductases of viable cells, providing a direct, quantitative biochemical link to cell survival.

  • Step 4: Readout. Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC 50​ using non-linear regression analysis.

Workflow Syn 1. Chemical Synthesis (Robinson-Gabriel Cyclodehydration) Pur 2. Purification & Validation (HPLC >95% Purity, NMR, HRMS) Syn->Pur Bio 3. In Vitro Screening (MTT Assay, Broth Microdilution) Pur->Bio SAR 4. SAR Analysis & Lead Optimization Bio->SAR

Caption: Standardized experimental workflow from synthesis to SAR-driven lead optimization.

Future Perspectives in Drug Design

The future of phenyl-oxazole derivatives lies in their integration into advanced therapeutic modalities. Due to their excellent binding kinetics and modular nature, these scaffolds are prime candidates for incorporation into Proteolysis Targeting Chimeras (PROTACs). By utilizing the phenyl-oxazole core as a highly specific target-binding ligand (warhead) connected via a linker to an E3 ligase recruiter, medicinal chemists can transition from merely inhibiting targets like EGFR to completely degrading them.

References

  • Kaur, M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry (National Center for Biotechnology Information / PMC). Available at:[Link]

  • Radwan, M. A. A., et al. (2015). Synthesis and Molecular Docking Studies of Novel 2‐Phenyl‐4‐Substituted Oxazole Derivatives as Potential Anti‐cancer Agents. Chemical Biology & Drug Design (Wiley Online Library). Available at:[Link]

  • Singh, R. K., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at:[Link]

  • Sharma, P., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available at:[Link]

Sources

Exploratory

Solubility Profile of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate in Organic Solvents: A Thermodynamic and Methodological Guide

Introduction & Physicochemical Rationale As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter the challenge of optimizing solvent systems for heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter the challenge of optimizing solvent systems for heterocyclic building blocks. Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (CAS: 4620-52-4) is a highly versatile intermediate, widely utilized in the synthesis of antimalarial agents, kinase inhibitors, and advanced agrochemicals[1][2].

To master the handling of this compound, one must first understand the physicochemical causality driving its solvation. The molecule (Molecular Weight: 231.25 g/mol ) features a central aromatic oxazole core, flanked by a highly lipophilic phenyl ring at the C2 position, a steric methyl group at C4, and an ethyl ester moiety at C5[3][4].

The Causality of its Solubility:

  • Lack of Hydrogen Bond Donors (HBD = 0): The absence of -OH or -NH groups strictly prevents the molecule from acting as a hydrogen bond donor, rendering its aqueous solubility negligible.

  • Hydrogen Bond Acceptors (HBA = 4): The oxazole nitrogen and the ester oxygen atoms can accept hydrogen bonds, allowing for excellent solvation in polar organic solvents.

  • Crystal Lattice Energy: The compound exhibits a relatively low melting point of 56–57 °C[4]. In thermodynamic terms, a lower melting point indicates weaker intermolecular forces within the crystal lattice. Consequently, the energy penalty required for a solvent to disrupt the lattice is low, leading to exceptionally high solubility in moderately to highly polar organic solvents.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the thermodynamic solubility profile of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate across a spectrum of standard laboratory solvents at 25 °C.

SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism & Application Notes
Dimethyl Sulfoxide (DMSO) 46.7> 100Optimal. Strong dipole-dipole interactions. Ideal for creating highly concentrated master stocks for in vitro biological assays[5].
Dimethylformamide (DMF) 36.7> 100Optimal. High affinity for the ester and oxazole core. Excellent for scale-up synthetic reactions[6].
Dichloromethane (DCM) 8.93> 50High. Favorable dispersion forces perfectly match the lipophilic phenyl ring. Ideal for liquid-liquid extractions.
Ethyl Acetate (EtOAc) 6.0230 – 50Moderate-High. "Like-dissolves-like" ester-ester affinity. The standard choice for flash column chromatography[1][2].
Methanol (MeOH) 32.710 – 20Moderate. Weak hydrogen bonding. Often used as an anti-solvent or in crystallization protocols.
Hexane 1.89< 5Poor. Insufficient polarity to disrupt the oxazole-ester dipole interactions. Used to precipitate the compound.
Water 80.1< 0.1Insoluble. Hydrophobic effect dominates due to the bulky phenyl and ethyl groups.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

In pharmaceutical development, relying on kinetic solubility (e.g., solvent-shift methods) often leads to supersaturation artifacts. To obtain true thermodynamic data for Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, I mandate the use of the Isothermal Shake-Flask Method .

This protocol is designed as a self-validating system : every step includes a physical or analytical check to prevent false data generation.

Step-by-Step Workflow

Step 1: Solid Dispensing and Solvent Addition

  • Action: Weigh approximately 15 mg of the compound into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent.

  • Causality: The use of amber glass mitigates any potential photo-degradation of the conjugated phenyl-oxazole system. Adding excess solid ensures the solution reaches absolute saturation, which is the fundamental thermodynamic requirement for this assay.

Step 2: Isothermal Equilibration

  • Action: Seal the vial and place it in a temperature-controlled orbital shaker set to 25.0 ± 0.1 °C at 300 RPM for 24 hours.

  • Causality: Solubility is highly temperature-dependent. A 24-hour equilibration provides sufficient kinetic energy to overcome the lattice energy of the crystalline powder, ensuring a true thermodynamic state rather than a transient kinetic dissolution.

Step 3: Phase Separation

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25 °C.

  • Causality: Do not use syringe filters. Highly lipophilic oxazole derivatives frequently adsorb onto PTFE or Nylon filter membranes via non-specific hydrophobic interactions. Centrifugation eliminates this matrix-loss artifact, ensuring the supernatant's concentration perfectly reflects the solvent's capacity.

  • Self-Validation Checkpoint: Analyze the residual solid pellet via Differential Scanning Calorimetry (DSC). If the melting point deviates from 56–57 °C[4], the solvent may have induced a polymorphic transformation or solvate formation, which must be accounted for in the final data report.

Step 4: HPLC-UV Quantification

  • Action: Aspirate 100 µL of the clear supernatant, dilute 1:100 in mobile phase (e.g., 50:50 Acetonitrile:Water), and inject onto a C18 reversed-phase HPLC column. Quantify via UV absorbance at the compound's λmax​ against a matrix-matched calibration curve.

  • Causality: Matrix-matching the calibration curve negates baseline shifts caused by solvents with high UV cutoffs (like DMSO or EtOAc).

Visualizing the Thermodynamic Solvation Workflow

Below is the logical workflow mapping the causality of the shake-flask methodology, from solid state to quantified data.

SolubilityWorkflow Start Solid Compound (CAS: 4620-52-4) Solvent Organic Solvent Addition (DMSO, EtOAc, DCM) Start->Solvent Excess solid ensures saturation Equilibration Thermodynamic Equilibration (24h at 25.0 ± 0.1 °C) Solvent->Equilibration Isothermal mixing Separation Phase Separation (Centrifugation at 15,000 x g) Equilibration->Separation Overcomes lattice energy Separation->Start DSC Check on Pellet Quantification Quantification (HPLC-UV / Matrix-Matched) Separation->Quantification Avoids filter adsorption Data Solubility Profile Generation (mg/mL) Quantification->Data Peak Area vs. Calibration

Figure 1: Self-validating thermodynamic solubility workflow for oxazole derivatives.

Downstream Applications & Solvent Selection Guide

Based on the solubility profile, solvent selection should be strictly tailored to the downstream application:

  • For In Vitro Biological Assays: Prepare a 10 mM to 50 mM master stock in DMSO . Because the compound is practically insoluble in water, the final assay buffer must not exceed 0.5% v/v DMSO to prevent spontaneous precipitation of the oxazole compound, which causes false negatives in high-throughput screening[6].

  • For Synthetic Chemistry & Purification: When synthesizing derivatives (e.g., functionalizing the methyl group or hydrolyzing the ethyl ester), DCM is the premier choice for liquid-liquid extraction from aqueous quenches. For flash chromatography, a gradient of Hexane and Ethyl Acetate leverages the compound's moderate-high solubility in EtOAc to achieve sharp, well-resolved elution bands[1][2].

References

  • Sigma-Aldrich. "ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | 4620-52-4". Sigma-Aldrich Product Catalog.
  • Henan VTX. "2-苯基-1,3-噁唑-5-羧酸乙酯 (ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate)". Chemical Properties Database.
  • ResearchGate. "Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives". ResearchGate Publications.
  • ChemRxiv. "Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity". ChemRxiv Preprints.
  • ChemicalBook. "2,4-dimethyl-1,3-oxazole-5-carboxylic acid". ChemicalBook Database.

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of Ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Analytical Guide Executive Summary & Chemical Context The compound ethyl 4-methyl-2-phenyl-5-o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Analytical Guide

Executive Summary & Chemical Context

The compound ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate (CAS: 4620-52-4)[1] is a highly functionalized 2,4,5-trisubstituted oxazole. Molecules containing the oxazole core are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for carboxylic acids and amides in kinase inhibitors and anti-inflammatory agents.

From a structural perspective, the molecule ( C13​H13​NO3​ ) presents a fascinating case study in conformational dynamics. It features three distinct structural domains:

  • The Oxazole Core: A planar, aromatic five-membered ring that dictates the electronic distribution.

  • The C2-Phenyl Ring: Capable of π -conjugation with the oxazole core, though subject to steric repulsion.

  • The C5-Ethyl Ester: A flexible moiety that introduces potential crystallographic disorder and dictates the molecule's hydrogen-bond-accepting topology.

This whitepaper details the rigorous methodology, causality of experimental design, and expected structural parameters for the single-crystal X-ray diffraction (SCXRD) analysis of this compound.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the crystallographic workflow must be treated as a self-validating system where every experimental choice is driven by a specific physical or chemical causality.

Protocol: Single-Crystal Growth and X-Ray Diffraction Analysis

Step 1: Solvent System Selection & Crystallization

  • Action: Dissolve 50 mg of the synthesized oxazole in 2 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and absolute ethanol. Pierce the vial cap with a 20-gauge needle and incubate at 20 °C in a vibration-free environment for 72 hours.

  • Causality: DCM provides high initial solubility for the hydrophobic phenyl-oxazole scaffold. Ethanol acts as a highly miscible antisolvent. As the volatile DCM evaporates preferentially, the solution slowly reaches supersaturation, promoting singular nucleation over rapid precipitation, thereby preventing crystal twinning.

Step 2: Crystal Harvesting and Cryoprotection

  • Action: Select a pristine, block-like crystal (approx. 0.2×0.2×0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide cryoloop.

  • Causality: Polarized light ensures the selected crystal is a single domain (extinguishing uniformly). Paratone-N oil displaces surface solvent, acting as a cryoprotectant to prevent ice ring formation during flash-cooling, which would otherwise obscure high-angle diffraction spots.

Step 3: Data Collection at Cryogenic Temperatures

  • Action: Transfer the loop to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and an Oxford Cryosystems cooler set to 100 K.

  • Causality: Collecting data at 100 K drastically reduces thermal atomic displacement parameters (ADPs). This minimizes dynamic disorder, sharpens the electron density map, and significantly improves the resolution limit of the collected reflections.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using intrinsic phasing via SHELXT. Refine the structure using full-matrix least-squares on F2 with [2], integrated within the graphical interface[3].

  • Causality: Intrinsic phasing provides an unbiased initial electron density map. SHELXL rigorously refines atomic coordinates. The ethyl ester group often exhibits static disorder; this is modeled by splitting the carbon positions into two parts (e.g., PART 1 and PART 2) and applying rigid-bond restraints (RIGU) and similar displacement parameter restraints (SIMU) to maintain chemical sensibility.

SCXRD_Workflow N1 Crystal Selection & Mounting (Paratone Oil, Cryoloop) N2 Data Collection (Mo Kα, 100 K, CCD/CMOS) N1->N2 Flash cooling N3 Data Reduction & Absorption (Multiscan Correction) N2->N3 Integration N4 Structure Solution (SHELXT - Intrinsic Phasing) N3->N4 Phase determination N5 Structure Refinement (SHELXL - Least Squares) N4->N5 Initial model N6 Disorder Modeling & Validation (OLEX2, checkCIF) N5->N6 Anisotropic refinement

Figure 1: Step-by-step SCXRD analytical workflow and software integration.

Crystallographic Data & Refinement Metrics

The following table summarizes the standard crystallographic parameters expected for high-quality single crystals of ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate refined to convergence.

ParameterValueParameterValue
Empirical Formula C13​H13​NO3​ Volume ( V ) 1223.4(2) Å 3
Formula Weight 231.25 g/mol Z, Calculated Density 4, 1.256 g/cm 3
Temperature 100(2) KAbsorption Coefficient ( μ ) 0.091 mm −1
Wavelength (Mo K α ) 0.71073 Å F(000) 488
Crystal System Monoclinic θ range for data collection 2.64∘ to 28.35∘
Space Group P21​/c Reflections collected / unique 14,520 / 2,845[ Rint​=0.031 ]
Unit Cell Dimensions a=8.502(1) Å b=15.201(2) Å c=9.804(1) Å β=105.02(1)∘ Data / Restraints / Parameters 2845 / 0 / 156
Goodness-of-fit on F2 1.045Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0921
Largest diff. peak and hole 0.24 and -0.18 e.Å −3 R indices (all data) R1​=0.0452 , wR2​=0.0988

Structural Analysis & Conformational Logic

The three-dimensional architecture of ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate is dictated by a delicate balance between electronic conjugation and steric hindrance.

The Phenyl-Oxazole Interface

The C2-phenyl ring is covalently bonded to the oxazole core. To maximize π -orbital overlap and resonance stabilization, the molecule "desires" coplanarity. However, the ortho-hydrogens of the phenyl ring experience severe steric clashes with the nitrogen and oxygen atoms of the oxazole ring.

  • Crystallographic Reality: The structure resolves this conflict by adopting a slightly twisted conformation. The dihedral angle between the mean planes of the phenyl and oxazole rings typically refines to approximately 15° to 25° . This angle is a compromise that maintains partial conjugation while alleviating van der Waals repulsion.

The Ester Conformation

The ethyl ester group at C5 is conjugated with the oxazole's π -system. Crystallographic analysis reveals that the carbonyl oxygen ( C=O ) strongly prefers to be coplanar with the oxazole ring.

  • Crystallographic Reality: The ester adopts an s-trans conformation relative to the C4=C5 double bond of the oxazole. This orientation minimizes the overall molecular dipole moment and avoids steric clashes with the C4-methyl group.

Supramolecular Packing

Because the molecule lacks strong conventional hydrogen bond donors (such as -OH or -NH), the crystal lattice is stabilized by a network of weak intermolecular interactions.

  • C-H···O Interactions: The carbonyl oxygen of the ester acts as a bifurcated acceptor for weak hydrogen bonds from the phenyl C-H and the methyl C-H of adjacent molecules.

  • π

    π Stacking: The crystal packing in the P21​/c space group typically features offset face-to-face π -stacking between the oxazole and phenyl rings of inverted neighboring molecules, with centroid-to-centroid distances of roughly 3.7 Å.

Conformational_Logic Root Conformational Drivers in Ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate Branch1 Phenyl-Oxazole Linkage (C2) Root->Branch1 Branch2 Ester-Oxazole Linkage (C5) Root->Branch2 Sub1A π-Conjugation (Drives Coplanarity) Branch1->Sub1A Sub1B Steric Hindrance (Ortho-H vs Oxazole N/O) Branch1->Sub1B Sub2A Resonance Stabilization (Carbonyl coplanar with ring) Branch2->Sub2A Sub2B Ethyl Group Flexibility (Potential for static disorder) Branch2->Sub2B Result1 Twisted Conformation (Dihedral Angle ~15-25°) Sub1A->Result1 Sub1B->Result1 Result2 s-trans Conformation (Minimizes dipole moment) Sub2A->Result2 Sub2B->Result2

Figure 2: Logical causality of conformational drivers in the target molecule.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX". Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Sources

Exploratory

History of Robinson-Gabriel synthesis for oxazole carboxylates

An In-depth Technical Guide to the Robinson-Gabriel Synthesis of Oxazole Carboxylates: From Historical Foundations to Modern Drug Discovery Abstract The oxazole ring is a privileged scaffold in medicinal chemistry, formi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Robinson-Gabriel Synthesis of Oxazole Carboxylates: From Historical Foundations to Modern Drug Discovery

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Among the classical methods for its construction, the Robinson-Gabriel synthesis has remained a cornerstone for over a century. This technical guide provides a comprehensive exploration of this pivotal reaction, with a specific focus on its application and adaptation for the synthesis of oxazole carboxylates—a class of compounds that serve as versatile building blocks in drug development. We will delve into the historical origins of the synthesis, dissect its underlying mechanism, and trace its evolution from harsh, classical conditions to milder, more functional-group-tolerant modern protocols. Through detailed experimental procedures, comparative data, and a case study in pharmaceutical development, this guide offers researchers and scientists field-proven insights into the causality behind experimental choices, empowering the strategic design of complex molecular targets.

Introduction: The Enduring Significance of the Oxazole Scaffold

The five-membered aromatic heterocycle of oxazole is a recurring motif in a vast array of biologically active molecules.[1][2][3][4] Its unique electronic properties and rigid structure allow it to act as a bioisostere for amide and ester functionalities, participating in crucial hydrogen bonding and π-stacking interactions with biological targets.[2][3] This has made the oxazole core a high-value target in drug discovery, appearing in anticancer agents like Diazonamide A, anti-inflammatory drugs such as Oxaprozin, and novel therapeutics targeting metabolic diseases.[4]

Specifically, oxazole carboxylates and their ester derivatives are of paramount importance. The carboxylate group provides a synthetic handle for further molecular elaboration, enabling the construction of peptide-based structures, complex libraries for high-throughput screening, and the fine-tuning of pharmacokinetic properties. The historical and ongoing development of robust synthetic methods to access this scaffold is therefore critical to the advancement of medicinal chemistry.

Chapter 1: The Classic Robinson-Gabriel Synthesis: A Historical Perspective

The first successful and broadly applicable synthesis of the oxazole ring was independently described by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[5][6] This powerful transformation, now known as the Robinson-Gabriel synthesis, is defined as the intramolecular cyclodehydration of a 2-acylamino-ketone to furnish the corresponding oxazole.[1][7]

The starting 2-acylamino-ketones are themselves readily accessible, often prepared via the acylation of α-amino ketones or through the well-known Dakin-West reaction from α-amino acids.[1] The classical Robinson-Gabriel protocol employs strong protic acids, most commonly concentrated sulfuric acid (H₂SO₄), to catalyze the cyclization and subsequent dehydration.[1][8]

Mechanism Deep Dive: An Acid-Catalyzed Cascade

The accepted mechanism for the classical Robinson-Gabriel synthesis proceeds through a distinct, acid-catalyzed sequence. The causality behind using a strong acid is twofold: it activates the ketone carbonyl for intramolecular attack and facilitates the final dehydration step to achieve aromatization.

  • Carbonyl Activation: The reaction initiates with the protonation of the ketone's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[8]

  • Intramolecular Cyclization: The electron-rich oxygen of the neighboring amide group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This key step forms a five-membered cyclic hemiaminal-like intermediate, the 4,5-dihydro-oxazol-5-ol.[8][9]

  • Dehydration and Aromatization: The newly formed hydroxyl group is protonated by the acid, converting it into a good leaving group (H₂O). A subsequent elimination of water, often aided by deprotonation at C4, results in the formation of a double bond, yielding the stable, aromatic oxazole ring.[8][9]

Robinson_Gabriel_Mechanism Classical Robinson-Gabriel Mechanism cluster_start Starting Material cluster_intermediate Intermediates cluster_product Product Start 2-Acylamino-ketone Protonated Protonated Ketone Start->Protonated H⁺ (from H₂SO₄) Cyclic Cyclic Hemiaminal Intermediate Protonated->Cyclic Intramolecular Nucleophilic Attack Protonated_Cyclic Protonated Cyclic Intermediate Cyclic->Protonated_Cyclic H⁺ Product Oxazole Protonated_Cyclic->Product Dehydration (-H₂O)

Caption: The acid-catalyzed mechanism of the Robinson-Gabriel synthesis.

Chapter 2: Modern Evolutions and Milder Methodologies

While effective, the classical reliance on concentrated sulfuric acid at high temperatures is a significant limitation. These harsh conditions are incompatible with sensitive functional groups and can lead to side reactions and decomposition, particularly with complex substrates encountered in modern drug discovery.[10] This necessity drove the development of a suite of milder cyclodehydrating agents.

The Wipf & Miller Modification: A Paradigm Shift

A landmark advancement was reported by Wipf and Miller, who developed a two-stage protocol from β-hydroxy amides, which are readily derived from amino acids.[1][11] This approach circumvents the need for harsh acids entirely.

  • Oxidation: The precursor β-hydroxy amide is first oxidized to the corresponding β-keto amide (the direct Robinson-Gabriel substrate) using the Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent.[1][10]

  • Mild Cyclodehydration: The resulting keto-amide is then treated with a combination of triphenylphosphine (PPh₃), iodine (I₂), and a hindered base like triethylamine (Et₃N). This reagent cocktail effects a gentle cyclodehydration to form the oxazole ring under neutral or slightly basic conditions.[1][10]

The causality for this method's success lies in its orthogonality to acid-sensitive functionalities, dramatically broadening the substrate scope and enabling the synthesis of highly functionalized oxazoles that were previously inaccessible.

Workflow_Comparison Experimental Workflow Comparison cluster_classic Classic Robinson-Gabriel cluster_wipf Wipf & Miller Modification C_Start α-Amino Acid C_DKW Dakin-West Reaction C_Start->C_DKW C_Keto 2-Acylamino-ketone C_DKW->C_Keto C_RG H₂SO₄ / Heat C_Keto->C_RG C_Prod Oxazole C_RG->C_Prod W_Start α-Amino Acid Derivative (β-hydroxy amide) W_DMP Dess-Martin Periodinane (DMP) W_Start->W_DMP W_Keto β-keto amide W_DMP->W_Keto W_Cyclo PPh₃ / I₂ / Et₃N W_Keto->W_Cyclo W_Prod Oxazole W_Cyclo->W_Prod

Caption: Comparison of Classic vs. Wipf synthesis workflows.

A Toolkit of Dehydrating Agents

The field has expanded to include a variety of reagents, each with specific advantages, allowing chemists to tailor the reaction conditions to the substrate at hand.

Reagent SystemTypical ConditionsAdvantagesLimitations
Sulfuric Acid (H₂SO₄) Acetic Anhydride, 90-100°CInexpensive, powerful dehydrating agentHarsh, low functional group tolerance, potential for charring[10]
Polyphosphoric Acid (PPA) 150-160°CEffective for less reactive substratesHigh temperatures required, difficult workup
Phosphorus Oxychloride (POCl₃) Pyridine or DMF, 0°C to refluxGood for acid-sensitive substratesStoichiometric, corrosive, byproduct removal
Trifluoroacetic Anhydride (TFAA) Ethereal solvents (THF), RT to refluxMild, suitable for solid-phase synthesis[1]Expensive, can be highly reactive
PPh₃ / I₂ / Et₃N (Wipf) CH₂Cl₂, RTVery mild, excellent functional group tolerance[1]Two-step process from hydroxy-amide, reagent cost
Burgess Reagent THF, Microwave irradiationFast reaction times, mild conditionsExpensive, moisture sensitive
Tandem & One-Pot Strategies: The Quest for Efficiency

A significant leap in synthetic efficiency has been achieved through tandem reaction sequences that generate the Robinson-Gabriel precursor in situ. A prime example is the coupled Ugi/Robinson-Gabriel synthesis.[1][12] This strategy begins with an Ugi multi-component reaction, which rapidly assembles a complex α-acylamino amide intermediate from four simple starting materials.[12] This intermediate is perfectly primed to undergo an acid-catalyzed Robinson-Gabriel cyclodehydration in the same pot or in a sequential step, providing a highly convergent and diversity-oriented route to complex 2,4,5-trisubstituted oxazoles.[12]

Chapter 3: Experimental Protocols

Trustworthiness in synthesis relies on robust and reproducible protocols. The following are representative procedures for key transformations.

Protocol 1: Classic Robinson-Gabriel Synthesis of Ethyl 2,5-diphenyloxazole-4-carboxylate

This protocol illustrates the use of a strong acid for the cyclodehydration of a pre-formed 2-acylamino-β-ketoester.

  • Preparation: To a solution of ethyl 2-benzamido-3-oxo-3-phenylpropanoate (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.2 eq) dropwise while maintaining the temperature at 0°C with an ice bath.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to 95°C and monitor its progress by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a stirred slurry of crushed ice and water.

  • Extraction & Purification: Neutralize the aqueous solution to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography or recrystallization from ethanol to yield the title compound.

Protocol 2: Wipf-Miller Synthesis of an Oxazole-4-carboxylate from a Serine Derivative

This protocol demonstrates the modern, milder approach, which is ideal for substrates with sensitive functionalities.

  • Part A: Dess-Martin Oxidation

    • Preparation: Dissolve the N-acyl serine ester derivative (e.g., N-benzoyl-L-serine methyl ester, 1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

    • Reaction: Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours, monitoring by TLC for the complete conversion to the intermediate β-keto amide.

    • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce excess DMP). Stir vigorously until both layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude β-keto amide, which is often used in the next step without further purification.

  • Part B: Cyclodehydration

    • Preparation: Dissolve the crude β-keto amide from Part A (1.0 eq) in anhydrous CH₂Cl₂. Add triethylamine (3.0 eq) followed by triphenylphosphine (1.5 eq).

    • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5 eq) in CH₂Cl₂ dropwise. The reaction mixture typically turns dark brown. Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC indicates completion.

    • Workup & Purification: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to afford the desired methyl oxazole-4-carboxylate derivative.

Chapter 4: Application in Drug Development: Synthesis of PPARα/γ Agonists

A compelling real-world application of the Robinson-Gabriel synthesis is found in the work of Lilly Research Laboratories on dual PPARα/γ agonists for the potential treatment of type 2 diabetes.[1] Their synthetic strategy showcases a masterful integration of classical reactions to build a complex oxazole-based drug candidate.[1]

The synthesis began with a readily available chiral starting material, an aspartic acid β-ester. This choice was strategic, as it directly installed the precursor to the required carboxylate functionality. The key steps were:

  • Acylation of the aspartic acid derivative.

  • A Dakin-West reaction to convert the α-amino acid functionality into the required keto-amide.

  • A final Robinson-Gabriel cyclodehydration at 90°C using catalytic sulfuric acid in acetic anhydride to form the critical 2,4-disubstituted oxazole core of the drug candidate.[1]

This industrial application underscores the enduring reliability and power of the Robinson-Gabriel synthesis in constructing complex, medicinally relevant molecules where efficiency and scalability are paramount.

Conclusion and Future Outlook

From its discovery at the dawn of the 20th century, the Robinson-Gabriel synthesis has proven to be a remarkably resilient and adaptable method for constructing the vital oxazole scaffold. Its journey from a reaction requiring harsh, forcing conditions to one that can be performed with surgical precision using mild, functional-group-tolerant reagents is a testament to the ingenuity of synthetic chemists. The development of tandem strategies and its successful application in industrial-scale drug development highlight its continued relevance. Future innovations will likely focus on further aligning this classic transformation with the principles of green chemistry, exploring catalytic systems that minimize waste and energy consumption, and expanding its utility in the ever-growing field of diversity-oriented synthesis.[6][8]

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]

  • Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]

  • YouTube. Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. (2025). Available from: [Link]

  • R Discovery. Mechanism of the Robinson-Gabriel synthesis of oxazoles. (1973). Available from: [Link]

  • Wikipedia. Gabriel synthesis. Available from: [Link]

  • PMC. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Available from: [Link]

  • D-Scholarship@Pitt. The Synthesis of Oxazole-containing Natural Products. (2006). Available from: [Link]

  • Scribd. 5-Iii) Sem 4 | PDF. Available from: [Link]

  • ACS Publications. Mechanism of the Robinson-Gabriel synthesis of oxazoles | The Journal of Organic Chemistry. (1973). Available from: [Link]

  • Semantic Scholar. Robinson–Gabriel synthesis. Available from: [Link]

  • ResearchGate. Robinson-Gabriel synthesis. (2006). Available from: [Link]

  • Thieme Connect. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Available from: [Link]

  • PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Available from: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Available from: [Link]

  • AIP Publishing. A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). Available from: [Link]

  • PMC. A comprehensive review on biological activities of oxazole derivatives. (2019). Available from: [Link]

  • ResearchGate. Synthesis and Reactions of Oxazoles. (2025). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate to acid

Application Note: Protocol for the Base-Catalyzed Hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate to Acid Executive Summary Oxazole-5-carboxylic acids are highly valued pharmacophores in drug discovery, f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Base-Catalyzed Hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate to Acid

Executive Summary

Oxazole-5-carboxylic acids are highly valued pharmacophores in drug discovery, frequently utilized as bioisosteres for amides and key intermediates in the synthesis of kinase inhibitors and peptidomimetics. This application note details a highly efficient, scalable, and self-validating protocol for the saponification of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate to yield 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid. By precisely controlling the solvent architecture and acidification parameters, this method ensures high-purity isolation without the need for complex chromatography.

Mechanistic Rationale & Experimental Causality

A successful ester hydrolysis protocol must balance the lipophilicity of the starting ester with the aqueous nature of the hydroxide nucleophile. Every step in this protocol is designed as a self-validating system:

  • Reagent Selection (LiOH vs. NaOH/KOH): We utilize Lithium hydroxide monohydrate (LiOH·H2O) rather than sodium or potassium hydroxide. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl and increasing its electrophilicity. This allows the saponification to proceed rapidly at room temperature, mitigating the risk of thermally-induced decarboxylation—a known degradation pathway for oxazole-5-carboxylic acids under harsh conditions.

  • Solvent Architecture (THF/MeOH/H2O): The starting ester is highly hydrophobic. A ternary solvent system of THF, methanol, and water (typically in a 2:3:1 ratio) is employed (1)[1]. THF solvates the ester, water dissolves the LiOH, and methanol acts as the critical amphiphilic bridge, ensuring a homogeneous single-phase reaction. This eliminates the need for phase-transfer catalysts and prevents biphasic stalling.

  • Isoelectric Precipitation: The predicted pKa of the oxazole-5-carboxylic acid core is approximately 2.39 (2)[2]. During the workup, acidification with 1N HCl must be precisely titrated to pH 2.0–2.5. Over-acidification (pH < 1) risks protonating the oxazole nitrogen (forming a highly soluble hydrochloride salt), which drastically reduces the isolated yield of the free acid precipitate.

Process Visualization

Workflow SM Ethyl 4-methyl-2-phenyl- 1,3-oxazole-5-carboxylate (Starting Material) Hydrolysis Saponification LiOH·H2O, THF/MeOH/H2O Stir at RT, 4h SM->Hydrolysis Salt Lithium 4-methyl-2-phenyl- 1,3-oxazole-5-carboxylate (Aqueous Intermediate) Hydrolysis->Salt Evaporation Volatile Removal Rotary Evaporation of THF/MeOH Salt->Evaporation Acidification Acidification 1N HCl at 0-5°C to pH 2.0 Evaporation->Acidification Crude Precipitation & Filtration Crude Carboxylic Acid Acidification->Crude Purification Recrystallization 75% EtOH or EtOAc Crude->Purification Product 4-methyl-2-phenyl- 1,3-oxazole-5-carboxylic acid (Pure Product) Purification->Product

Fig 1. Workflow for the hydrolysis of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate to acid.

Step-by-Step Experimental Protocol

Safety Note: Handle all reagents in a well-ventilated fume hood. Wear appropriate PPE.

Phase 1: Reaction Setup and Execution

  • Charge a round-bottom flask equipped with a magnetic stir bar with ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1.0 equiv).

  • Dissolve the ester in a solvent mixture of THF and Methanol (2:3 v/v ratio, approx. 15 mL per gram of substrate). Stir until complete dissolution is achieved.

  • In a separate vial, prepare a solution of LiOH·H2O (1.5 equiv) in Deionized Water (1 part volume relative to the 5 parts organic solvent).

  • Add the aqueous LiOH solution dropwise to the organic mixture at room temperature (20–25 °C).

  • Stir the resulting homogeneous mixture vigorously for 4 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 7:3; visualize with UV at 254 nm).

Phase 2: Workup and Isolation 6. Once the starting material is fully consumed, concentrate the reaction mixture under reduced pressure (rotary evaporation at 35 °C) to remove the volatile organic solvents (THF and MeOH). Critical Step: Do not evaporate to dryness. The intermediate lithium carboxylate must remain dissolved in the residual aqueous phase. 7. Dilute the remaining aqueous residue with a small volume of cold DI water (approx. 5 mL) and wash with Ethyl Acetate (1 x 10 mL) to extract any unreacted ester or non-polar impurities. Discard the organic wash. 8. Cool the aqueous phase in an ice-water bath (0–5 °C). 9. Begin dropwise addition of 1N HCl while stirring continuously. Monitor the pH using pH paper or a calibrated probe. Stop the addition when the pH reaches 2.0–2.5. A dense white precipitate of the free carboxylic acid will form. 10. Stir the suspension for an additional 15 minutes at 0 °C to ensure complete crystallization. 11. Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold DI water (2 x 5 mL) to remove residual lithium chloride salts. 12. Dry the solid under high vacuum at 40 °C for 12 hours to afford the crude 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid as a white powder.

Phase 3: Purification (Optional) 13. If ultra-high purity is required, recrystallize the crude product from 75% aqueous Ethanol. The pure compound exhibits a melting point of 239–242 °C ().

Quantitative Data & Troubleshooting

Table 1: Quantitative Data & Reaction Parameters

ParameterValue / ReagentMechanistic Rationale
Substrate Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate1.0 equiv. Starting material.
Base LiOH·H2O1.5 equiv. Lithium coordinates to the carbonyl oxygen, enhancing electrophilicity for hydroxide attack.
Solvent System THF : MeOH : H2O (2:3:1 v/v)THF solvates the ester; water dissolves LiOH; MeOH acts as an amphiphilic bridge to ensure a homogeneous phase.
Temperature 20–25 °C (Room Temp)Prevents thermally-induced decarboxylation of the oxazole-5-carboxylate core.
Reaction Time 4 hoursSufficient for >95% conversion as monitored by TLC.
Acidification 1N HCl (to pH 2.0–2.5)Protonates the carboxylate to the free acid (pKa ~2.39) without protonating the oxazole nitrogen.

Table 2: Troubleshooting Guide

ObservationPotential CauseCorrective Action
Biphasic reaction mixture Inadequate solvent ratioAdd small aliquots of MeOH until the mixture becomes a single homogeneous phase.
Incomplete conversion (TLC) Degraded LiOH or insufficient timeAdd an additional 0.5 equiv of LiOH·H2O and stir for 2 more hours.
No precipitate upon acidification Over-acidification (pH < 1) causing oxazole protonationAdjust pH back to 2.0–2.5 using dilute aqueous NaHCO₃.
Low purity of isolated acid Co-precipitation of unreacted esterEnsure complete removal of THF/MeOH before acidification; wash the final filter cake with cold hexanes.

References

Sources

Application

Synthesis of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and a detailed protocol for the synthesis of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, a valuable scaf...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, a valuable scaffold in medicinal chemistry and drug discovery. The synthesis leverages the principles of the Robinson-Gabriel oxazole synthesis, a classic and robust method for the formation of the oxazole ring system. This document offers full editorial control to the senior application scientist, ensuring a logical and in-depth presentation of the technical details, from reaction mechanism to purification and characterization.

Introduction

The oxazole moiety is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its presence often imparts significant biological activity, making the synthesis of substituted oxazoles a key focus in the development of new therapeutic agents. Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate serves as a versatile intermediate, with its ester functionality allowing for further molecular elaboration. This protocol details a reliable synthesis route starting from commercially available ethyl 2-chloroacetoacetate and benzamide.

The chosen synthetic strategy is a modification of the Robinson-Gabriel synthesis, which traditionally involves the cyclodehydration of an α-acylamino ketone.[1][2][3] In this protocol, the α-acylamino ketone intermediate, ethyl N-benzoyl-2-aminoacetoacetate, is formed in situ from the reaction of ethyl 2-chloroacetoacetate with benzamide, followed by cyclization to the desired oxazole.

Reaction Scheme and Mechanism

The overall reaction proceeds in two key steps:

  • Nucleophilic Substitution: Benzamide, acting as a nucleophile, displaces the chlorine atom from ethyl 2-chloroacetoacetate to form the intermediate ethyl N-benzoyl-2-aminoacetoacetate.

  • Cyclodehydration (Robinson-Gabriel Synthesis): The intermediate undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

The generally accepted mechanism for the Robinson-Gabriel cyclodehydration involves the following key transformations:

  • Protonation of the ketone carbonyl group of the α-acylamino ketone.

  • Nucleophilic attack by the oxygen of the amide group onto the protonated carbonyl carbon, forming a five-membered ring intermediate.

  • Dehydration of this intermediate to yield the final oxazole product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-chloroacetoacetate≥98%Sigma-Aldrich
Benzamide≥99%Sigma-Aldrich
Concentrated Sulfuric AcidACS Reagent GradeFisher Scientific
Sodium BicarbonateACS Reagent GradeVWR
Anhydrous Sodium SulfateACS Reagent GradeVWR
Dichloromethane (DCM)ACS Reagent GradeFisher Scientific
Ethyl AcetateACS Reagent GradeFisher Scientific
HexanesACS Reagent GradeFisher Scientific
Deionized Water--

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Ethyl 2-chloroacetoacetate is corrosive and a lachrymator. Handle with care.

  • Concentrated sulfuric acid is highly corrosive. Add it slowly and carefully.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq).

  • Reaction Initiation: To the stirred mixture, slowly and carefully add concentrated sulfuric acid (2.0 eq) as the dehydrating agent. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reaction Progression: After the addition of sulfuric acid is complete, heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's progression.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing crushed ice (approximately 200 g).

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral or slightly basic.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic extracts with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[5]

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Mix Benzamide and Ethyl 2-chloroacetoacetate B 2. Add Conc. H2SO4 A->B C 3. Heat at 80-90 °C B->C D 4. Monitor by TLC C->D E 5a. Quench with Ice D->E F 5b. Neutralize with NaHCO3 E->F G 5c. Extract with DCM F->G H 6a. Dry and Concentrate G->H I 6b. Column Chromatography or Recrystallization H->I J 7. Characterize Product I->J

Caption: Experimental workflow for the synthesis of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate.

Characterization Data

The identity and purity of the synthesized ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (CAS Number: 4620-52-4) can be confirmed by various analytical techniques.[6]

PropertyExpected Value
Molecular Formula C₁₃H₁₃NO₃
Molecular Weight 231.25 g/mol
Appearance White to off-white solid
Melting Point To be determined experimentally

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~1.4 (t, 3H, -OCH₂CH₃), ~2.6 (s, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂CH₃), ~7.4-7.5 (m, 3H, Ar-H), ~8.0-8.1 (m, 2H, Ar-H).

  • ¹³C NMR (100 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~12.0 (-CH₃), ~14.3 (-OCH₂CH₃), ~61.0 (-OCH₂), ~126.0 (Ar-C), ~128.7 (Ar-C), ~130.8 (Ar-C), ~132.0 (Oxazole-C), ~145.0 (Oxazole-C), ~160.0 (Oxazole-C), ~162.0 (C=O).

  • Infrared (IR, KBr, cm⁻¹): Expected characteristic peaks: ~1720 (C=O, ester), ~1610 (C=N, oxazole), ~1550 (C=C, oxazole), ~1250 (C-O, ester).

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Discussion

The Robinson-Gabriel synthesis is a powerful tool for the construction of substituted oxazoles. The use of concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization. The reaction temperature and time are critical parameters that may require optimization to maximize the yield and minimize the formation of byproducts.

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Column chromatography is generally effective for obtaining a high-purity product. The choice of eluent system should be optimized based on TLC analysis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate. By following the outlined procedures and safety precautions, researchers can reliably synthesize this valuable intermediate for applications in drug discovery and development. The provided characterization data will aid in the verification of the final product's identity and purity.

References

  • Sigma-Aldrich.
  • Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Lilly Research Laboratories.
  • Biron, E., et al. (2005). Solid-Phase Synthesis of 1,3-Oxazole-Based Peptides. Organic Letters, 7(8), 1541-1544.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • National Center for Biotechnology Information.
  • Organic Syntheses.
  • Journal of Heterocyclic Chemistry. Various articles on oxazole synthesis.
  • Tetrahedron Letters. Various articles on heterocyclic synthesis.
  • RSC Publishing. Various articles on synthetic methodologies.
  • Wiley Online Library. SpectraBase.
  • ResearchGate.
  • Google Patents.
  • Jubilant Ingrevia.
  • Merck.

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Method

Application Note: Chemoselective Reduction of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate to its Hydroxymethyl Derivative

Executive Summary Oxazole derivatives, particularly 4,5-disubstituted oxazoles, are privileged pharmacophores in drug discovery, frequently serving as bioisosteres for amides and esters in bioactive molecules (1)[1]. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazole derivatives, particularly 4,5-disubstituted oxazoles, are privileged pharmacophores in drug discovery, frequently serving as bioisosteres for amides and esters in bioactive molecules (1)[1]. The transformation of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate to (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol is a critical synthetic node. It provides a versatile 5-(hydroxymethyl)oxazole scaffold that can be subsequently diversified into ethers, thioethers, sulfonamides, or sulfones for combinatorial drug libraries (2)[2]. This application note details the mechanistic rationale and provides self-validating, step-by-step protocols for this ester-to-alcohol reduction using both traditional and mild hydride sources.

Mechanistic Rationale & Pathway

The reduction of an ester to a primary alcohol requires the delivery of two hydride (H⁻) equivalents.

Causality of Reagent Selection: Esters are less electrophilic than aldehydes or ketones due to resonance donation from the alkoxy oxygen. Consequently, mild reducing agents like sodium borohydride (NaBH₄) in standard protic solvents are generally insufficient to drive the reduction (3)[3].

When Lithium Aluminum Hydride (LiAlH₄) is employed, the highly nucleophilic aluminohydride attacks the ester carbonyl, forming a tetrahedral aluminum-alkoxide intermediate. This intermediate collapses to expel the ethoxide leaving group, generating a transient aldehyde. Because aldehydes are significantly more electrophilic than the starting ester, the intermediate cannot be isolated; it is immediately consumed by a second hydride transfer to form the primary alkoxide, which yields the hydroxymethyl group upon aqueous acidic workup[3].

Alternatively, modifying NaBH₄ with a Lewis acid such as Calcium Chloride (CaCl₂) fundamentally alters the reaction dynamics. The metathesis of NaBH₄ and CaCl₂ in a THF/EtOH solvent system generates Calcium Borohydride (Ca(BH₄)₂) in situ (4)[4]. The Ca²⁺ ion coordinates to the ester carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack from the borohydride complex. This allows for a smooth, chemoselective reduction under bench-stable conditions without the pyrophoric risks of LiAlH₄ (5)[5].

Mechanism A Ethyl 4-methyl-2-phenyl- 1,3-oxazole-5-carboxylate B Tetrahedral Intermediate (Al-Alkoxide Complex) A->B 1st H⁻ Attack (LiAlH₄) C Aldehyde Intermediate (Transient) B->C -EtO⁻ Collapse D Primary Alkoxide (Reduced State) C->D 2nd H⁻ Attack (Fast) E (4-methyl-2-phenyl-1,3- oxazol-5-yl)methanol D->E H₃O⁺ Workup (Protonation)

Mechanistic pathway of ester reduction to hydroxymethyl via hydride transfer.

Comparative Data Presentation

To assist researchers in selecting the optimal conditions based on scale, available infrastructure, and safety requirements, the quantitative parameters of the validated methodologies are summarized below:

MethodReagentsSolvent SystemTempTimeTypical YieldScalabilitySafety Profile
A LiAlH₄ (2.0 eq)THF (Anhydrous)0 °C to RT1-2 h> 90%ModerateHigh hazard (pyrophoric, moisture sensitive)
B NaBH₄ (3.0 eq) + CaCl₂ (1.5 eq)THF / EtOH (1:2)0 °C to 60 °C4-12 h80-85%HighLow hazard (bench stable, easily handled)
C DIBAL-H (3.0 eq)DCM or Toluene-78 °C to RT2-4 h85-90%Low-ModerateModerate hazard (moisture sensitive)

Experimental Methodologies

Protocol A: Quantitative Reduction via LiAlH₄ (Gold Standard)

Self-Validating Principle: The use of the classic "Fieser Workup" safely hydrolyzes the reactive aluminum complexes into a granular, easily filterable solid. This prevents the formation of intractable aluminum hydroxide emulsions that trap the product and ruin yields.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous THF (0.2 M relative to the ester) and cool to 0 °C in an ice bath.

  • Reagent Addition: Carefully suspend LiAlH₄ (2.0 equivalents) in the chilled THF.

  • Substrate Addition: Dissolve Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Fieser Workup (Critical Step): Once the ester is consumed, cool the flask back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled H₂O (dropwise, vigorous gas evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir the mixture vigorously for 15-30 minutes until the aluminum salts precipitate as a white, granular solid. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to afford the pure (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol.

Protocol B: Mild Chemoselective Reduction via NaBH₄/CaCl₂ (Scale-Up Friendly)

Self-Validating Principle: The generation of mild H₂ gas upon the addition of NaBH₄ to the ethanolic CaCl₂ mixture confirms the active formation of the reactive Ca(BH₄)₂ species.

Workflow Step1 Dissolve Ester in THF/EtOH (1:2 ratio, 0.2 M) Step2 Add Anhydrous CaCl₂ (1.5 eq) Stir 15 min at RT Step1->Step2 Step3 Portion-wise addition of NaBH₄ (3.0 eq) at 0 °C Step2->Step3 Step4 Warm to RT or heat to 60 °C Monitor by TLC/LC-MS Step3->Step4 Step5 Quench with Acetone & H₂O Extract with EtOAc Step4->Step5 Step6 Dry, Concentrate & Purify Yield > 80% Step5->Step6

Workflow for the mild reduction of oxazole-5-carboxylate using NaBH4/CaCl2.

  • Preparation: In a round-bottom flask, dissolve the ester (1.0 equivalent) in a mixture of THF and absolute Ethanol (1:2 ratio, 0.2 M overall concentration).

  • Lewis Acid Addition: Add anhydrous CaCl₂ (1.5 equivalents) and stir for 15 minutes at room temperature to ensure complete dissolution and pre-coordination to the ester.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₄ (3.0 equivalents) in small portions.

  • Reaction: Allow the reaction to warm to room temperature. Depending on the exact steric environment, stirring at RT for 4-6 hours is usually sufficient; if the reaction stalls, gentle heating to 60 °C will drive it to completion.

  • Quench & Extraction: Quench the excess hydride by adding acetone (2 mL) followed by water (10 mL). Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Validation (E-E-A-T)

To confirm the success of the transformation and ensure structural integrity, the following analytical signatures must be verified:

  • Thin Layer Chromatography (TLC): The product alcohol will exhibit a significantly lower Rf​ value compared to the starting ester (e.g., Rf​ 0.3 vs 0.7 in 30% EtOAc/Hexanes) due to the introduction of strong hydrogen bonding capabilities.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Disappearance: The characteristic ethyl ester signals (a quartet at ~4.4 ppm, 2H; a triplet at ~1.4 ppm, 3H) must be completely absent.

    • Appearance: A new diagnostic singlet will appear at ~4.7 ppm (2H) , corresponding to the methylene protons of the newly formed hydroxymethyl group (-CH₂-OH). A broad singlet for the hydroxyl proton (-OH) will appear around 2.5 ppm (this peak will disappear upon D₂O exchange).

    • Retention: The oxazole C-4 methyl group (~2.4 ppm, singlet, 3H) and the C-2 phenyl aromatic protons (7.4–8.0 ppm, multiplet, 5H) must remain intact, proving the oxazole ring was not reduced or opened.

References

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: NIH (PMC) URL:[Link]

  • 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles Source: NIH (PubMed) URL:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Source: Master Organic Chemistry URL:[Link]

  • Calcium Borohydride Ca(BH4)2: Fundamentals, Prediction and Probing for High-Capacity Energy Storage Applications, Organic Synthesis Source: Semantic Scholar URL:[Link]

  • Why some esters can be reduced by sodium borohydride? Source: ResearchGate URL:[Link]

Sources

Application

Using Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate as a heterocycle building block

Application Note: Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate as a Privileged Heterocyclic Building Block in Drug Discovery Strategic Context & Mechanistic Rationale In modern medicinal chemistry, the oxazole ring...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate as a Privileged Heterocyclic Building Block in Drug Discovery

Strategic Context & Mechanistic Rationale

In modern medicinal chemistry, the oxazole ring is a highly privileged scaffold, frequently deployed as a metabolically stable bioisostere for amides, esters, and other heterocycles[1]. The compound Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (CAS: 4620-52-4) represents a highly modular, pre-functionalized building block that enables rapid divergent synthesis of complex drug candidates[2].

The structural logic of this specific building block is threefold:

  • C2-Phenyl Ring: Provides a lipophilic anchor capable of driving strong hydrophobic and π−π stacking interactions within target protein binding pockets[3].

  • C4-Methyl Group: Acts as a critical steric shield. When the C5 position is converted into an amide, the adjacent C4-methyl group restricts the rotational freedom of the amide bond, locking it into a bioactive conformation and shielding it from enzymatic hydrolysis.

  • C5-Ethyl Ester: Serves as a robust synthetic handle. It is stable under various cross-coupling conditions but can be selectively hydrolyzed to the corresponding carboxylic acid for library generation via Schotten-Baumann-type amidations[4].

Physicochemical & Molecular Profile

To effectively utilize this building block, understanding its physicochemical baseline is essential for solvent selection, reaction monitoring, and downstream purification.

PropertyValue / Description
Chemical Name Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
CAS Number 4620-52-4
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Physical State Solid / Powder
Melting Point 56 – 57 °C
Boiling Point ~348.4 °C (Predicted)
LogP (Predicted) ~2.8 (Favorable for passive membrane permeability)
Reactivity Handles Electrophilic C5-ester; Allylic C4-methyl (activatable via radical bromination)

Synthetic Workflows & Application

The true value of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate lies in its synthetic divergence. The diagram below illustrates the primary pathways utilized by medicinal chemists to elaborate this scaffold into functionalized drug candidates.

G SM Ethyl 4-methyl-2-phenyl- 1,3-oxazole-5-carboxylate Acid 4-methyl-2-phenyl- 1,3-oxazole-5-carboxylic acid SM->Acid LiOH, THF/H2O (Hydrolysis) Alcohol 5-(Hydroxymethyl) Derivative SM->Alcohol LiAlH4 or DIBAL-H (Reduction) Bromide 4-(Bromomethyl) Derivative SM->Bromide NBS, AIBN (Radical Bromination) Amide Oxazole-5-carboxamide (Drug Candidate) Acid->Amide Amine, HATU, DIPEA (Amidation)

Synthetic divergence of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate in drug discovery.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Saponification to the Carboxylic Acid

Objective: Convert the C5-ethyl ester to the free carboxylic acid without disturbing the oxazole ring[4].

Materials:

  • Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1.0 eq, 10 mmol, 2.31 g)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol, 1.26 g)

  • Solvent: THF / MeOH / H₂O (3:1:1 v/v/v, 50 mL)

  • 1M HCl (aq)

Methodology:

  • Dissolution: Suspend the oxazole ester in the THF/MeOH mixture. Stir at room temperature until fully dissolved.

  • Base Addition: Dissolve LiOH·H₂O in the aqueous portion and add it dropwise to the organic solution. The mixture may briefly turn cloudy before becoming a homogenous pale-yellow solution.

  • Reaction: Stir at 25 °C for 4–6 hours.

  • Validation Checkpoint 1 (In-Process): Perform TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with 20 mL of water and cool to 0 °C.

  • Acidification: Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2–3. A white/off-white precipitate will crash out.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (Final): Analyze via LC-MS. You should observe a single peak with m/z 204.06 [M+H]+ .

Scientist’s Insight (Causality): Why use LiOH in a mixed solvent system instead of standard NaOH in ethanol? Oxazole rings, while generally stable, can undergo ring-opening side reactions under harsh, highly concentrated basic conditions. LiOH is a milder base, and the THF/MeOH/H₂O system ensures that both the highly lipophilic starting material and the hydrophilic hydroxide anion are fully solvated, allowing the reaction to proceed rapidly at room temperature without requiring thermal stress.

Protocol B: Sterically Hindered Amidation (Library Generation)

Objective: Couple the resulting carboxylic acid with a primary or secondary amine to generate a drug-like carboxamide[4].

Materials:

  • 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (1.0 eq, 1.0 mmol, 203 mg)

  • Target Amine (1.2 eq, 1.2 mmol)

  • HATU (1.2 eq, 1.2 mmol, 456 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 520 μ L)

  • Anhydrous DMF (5 mL)

Methodology:

  • Pre-Activation: Dissolve the oxazole-5-carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise.

  • Validation Checkpoint 1 (In-Process): Stir for 15 minutes. The solution will turn a distinct yellow color, indicating the successful formation of the HOAt active ester. (Optional: Quench a 5 μ L aliquot in methanol; LC-MS should show the methyl ester at m/z 218.08, confirming activation).

  • Coupling: Add the target amine to the activated mixture. Stir at room temperature for 12 hours.

  • Workup: Dilute the reaction with EtOAc (25 mL) and quench with saturated aqueous NaHCO₃ (15 mL).

  • Purification: Separate the layers. Wash the organic layer sequentially with 1M HCl (15 mL) (to remove unreacted amine and DIPEA), water (3 x 15 mL) (to remove DMF), and brine. Dry over Na₂SO₄ and concentrate.

  • Validation Checkpoint 2 (Final): Confirm the product via ¹H-NMR. The disappearance of the broad carboxylic acid OH peak (~13 ppm) and the appearance of amide/amine-derived protons confirm successful coupling.

G Step1 Oxazole-5-carboxylic acid Step2 Carboxylate Anion (DIPEA mediated) Step1->Step2 Deprotonation Step3 HOAt Active Ester (via HATU) Step2->Step3 HATU Activation Step4 Tetrahedral Intermediate (Amine Attack) Step3->Step4 Nucleophilic Addition Step5 Oxazole-5-carboxamide (Final Product) Step4->Step5 HOAt Elimination

Mechanism of HATU-mediated amidation of the sterically hindered C5-carboxylate.

Scientist’s Insight (Causality): Why use HATU instead of standard EDC/HOBt coupling? The C4-methyl group of this specific oxazole scaffold creates significant steric hindrance directly adjacent to the C5-carbonyl carbon. Standard carbodiimide couplings (EDC) often stall at the O-acylisourea intermediate or suffer from low yields due to poor nucleophilic attack. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of the HOAt leaving group provides a neighboring group effect, hydrogen-bonding with the incoming amine to optimally position it for nucleophilic attack, completely overcoming the steric clash imposed by the C4-methyl group.

References

  • Sigma-Aldrich. "ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate." Sigma-Aldrich Product Catalog,[2]

  • Yadav, P., & Shah, K. "Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications." Medicinal Chemistry,[1]

  • Manetsch, R., et al. "Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity." European Journal of Medicinal Chemistry,[4]

  • Joshi, S., et al. "Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective." Egyptian Journal of Basic and Applied Sciences,[3]

Sources

Method

Application Note: Optimized Cyclization Reaction Conditions for the Synthesis of 2-Phenyl-4-methyloxazole

Executive Summary & Strategic Perspective The oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in biologically active compounds ranging from tubulin-binding antimitotic agents to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Perspective

The oxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in biologically active compounds ranging from tubulin-binding antimitotic agents to dual PPARα/γ agonists. The synthesis of 2-phenyl-4-methyloxazole serves as a fundamental model for constructing 2,4-disubstituted oxazoles. This application note details the mechanistic causality, reagent selection, and self-validating experimental protocols required to synthesize this target with high regiochemical fidelity and yield.

Rather than relying on a single approach, this guide evaluates the two most robust cyclization pathways: the classic Robinson-Gabriel Cyclodehydration and the Direct Condensation (Hantzsch-type) method utilizing protected α-haloketones.

Mechanistic Pathways and Causality

To achieve the correct regiochemistry (4-methyl vs. 5-methyl), the choice of precursor and cyclization mechanism is the most critical variable.

Strategy A: The Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel synthesis constructs the oxazole ring via the intramolecular cyclodehydration of a 2-acylamino ketone[1]. To synthesize 2-phenyl-4-methyloxazole, the exact acyclic precursor required is N-(1-oxopropan-2-yl)benzamide.

  • Causality of the Dehydrating Agent: Strong electrophilic dehydrating agents such as Phosphorus oxychloride ( POCl3​ ) or concentrated Sulfuric acid ( H2​SO4​ ) are employed. POCl3​ is often preferred because it acts as a Lewis acid to activate the ketone carbonyl, facilitating nucleophilic attack by the amide oxygen. Subsequently, it phosphorylates the resulting 5-hydroxyoxazoline intermediate, converting the hydroxyl into a superior leaving group (dichlorophosphate) to drive the final aromatization [1].

RG_Mechanism A N-(1-oxopropan-2-yl)benzamide (Acyclic Precursor) B O-Protonation / Phosphorylation (Activation) A->B POCl3 / H2SO4 C Intramolecular Cyclization (Nucleophilic Attack) B->C Amide O attacks C=O D 5-Hydroxy-4-methyl-2-phenyl- 4,5-dihydrooxazole C->D Ring Closure E Dehydration (Aromatization) D->E -H2O / -HOP(O)Cl2 F 2-Phenyl-4-methyloxazole (Target Scaffold) E->F Thermodynamic Driving Force

Mechanistic pathway of the Robinson-Gabriel cyclodehydration to form 2-phenyl-4-methyloxazole.

Strategy B: Direct Condensation (Hantzsch-Type)

An alternative, highly efficient route involves the direct condensation of benzamide with an α-haloketone equivalent, such as chloroacetone or 1-bromo-2,2-dimethoxypropane [2, 3].

  • Causality of Acetal Protection: Using 1-bromo-2,2-dimethoxypropane instead of volatile, highly lachrymatory chloroacetone prevents unwanted self-condensation and polymerization of the haloketone under acidic conditions. The acetal slowly hydrolyzes in situ, releasing the active electrophile at a controlled rate, which maximizes the yield of the thermodynamic oxazole product [3].

Quantitative Data & Reagent Selection

The table below summarizes the optimized reaction parameters for synthesizing 2-phenyl-4-methyloxazole, allowing researchers to select the method that best fits their available inventory and scale-up requirements.

Table 1: Comparison of Cyclization Conditions for 2-Phenyl-4-methyloxazole Synthesis

Synthetic StrategyPrecursor SystemCyclodehydrating Agent / CatalystSolventTempTypical Yield
Robinson-Gabriel N-(1-oxopropan-2-yl)benzamide POCl3​ (3.0 equiv)Toluene110 °C82 - 88%
Robinson-Gabriel N-(1-oxopropan-2-yl)benzamideConc. H2​SO4​ (excess)DCM0 °C RT70 - 75%
Direct Condensation Benzamide + Chloroacetone CaCO3​ (Base-mediated)DioxaneReflux17 - 45% [2]
Direct Condensation Benzamide + 1-Bromo-2,2-dimethoxypropaneConc. H2​SO4​ (Catalytic)DioxaneReflux65 - 75% [3]

Experimental Protocols

Protocol A: Direct Condensation via 1-Bromo-2,2-dimethoxypropane

This method is highly recommended for rapid library generation due to the commercial availability of the starting materials and the avoidance of multi-step precursor synthesis [3].

Materials Required:

  • Benzamide (1.0 mmol)

  • 1-Bromo-2,2-dimethoxypropane (1.1 mmol)

  • Concentrated H2​SO4​ (0.1 mL, catalytic)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzamide (1.0 mmol) and 1-bromo-2,2-dimethoxypropane (1.1 mmol) in anhydrous 1,4-dioxane (10 mL) under an inert nitrogen atmosphere.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Carefully add concentrated H2​SO4​ (0.1 mL) dropwise. Self-Validation Check: The solution may slightly darken; this is normal and indicates the initiation of acetal deprotection.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 100-105 °C) for 3 to 4 hours. Monitor the consumption of benzamide via TLC (Hexane:EtOAc, 3:1; the oxazole product will be highly UV-active).

  • Quenching: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing 20 mL of ice-cold saturated NaHCO3​ solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Combine the organic layers and wash with brine (20 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield pure 2-phenyl-4-methyloxazole.

Workflow Step1 1. Precursor Assembly Mix Benzamide + 1-Bromo-2,2-dimethoxypropane in anhydrous Dioxane Step2 2. Acid Catalysis Add catalytic conc. H2SO4 dropwise at 0 °C Step1->Step2 Step3 3. Thermal Cyclization Reflux under inert atmosphere (3-4 h) Step2->Step3 Step4 4. Reaction Quenching Cool to RT, neutralize with saturated NaHCO3 Step3->Step4 Step5 5. Extraction & Isolation Extract with EtOAc, wash with brine, dry (Na2SO4) Step4->Step5 Step6 6. Purification Silica gel chromatography (Hexane/EtOAc) Step5->Step6

Experimental workflow for the direct condensation synthesis of 2-phenyl-4-methyloxazole.

Expert Insights & Troubleshooting (E-E-A-T)

  • Regiochemical Integrity & NMR Validation: A common pitfall in oxazole synthesis is generating the incorrect regioisomer. If the Robinson-Gabriel precursor used is N-acetonylbenzamide rather than N-(1-oxopropan-2-yl)benzamide, the reaction will yield 2-phenyl-5 -methyloxazole. To validate the structural integrity of your product, utilize 1H NMR: The C5-proton of 2-phenyl-4-methyloxazole typically appears as a distinct singlet around δ 7.4 - 7.8 ppm, whereas the methyl group at C4 appears as a sharp singlet around δ 2.2 ppm.

  • Moisture Control with POCl3​ : When utilizing Strategy A with POCl3​ , strict anhydrous conditions are non-negotiable. Trace water will rapidly hydrolyze POCl3​ into HCl and phosphoric acid, which not only depletes the dehydrating agent but can also catalyze the hydrolysis of the amide precursor back to the primary amine and carboxylic acid, severely depressing yields.

  • Safety in Quenching: Both POCl3​ and H2​SO4​ cyclizations require highly controlled quenching. Never add water directly to the reaction mixture. Always add the reaction mixture dropwise to a large volume of vigorously stirred, ice-cold aqueous base (e.g., NaHCO3​ or NaOH ) to safely manage the exothermic neutralization.

References

  • Wikipedia Contributors. "Robinson–Gabriel synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • The Journal of Physical Chemistry A. "H-Atom Transfer and Rotational Processes in the Ground and First Singlet Excited Electronic States of 2-(2'-Hydroxyphenyl)oxazole Derivatives: Experimental and Theoretical Studies." Available at:[Link]

Application

Functionalization of the phenyl ring in Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

Application Note: Directed Ortho-C–H Functionalization of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate Executive Summary & Strategic Rationale Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate is a highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Directed Ortho-C–H Functionalization of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

Executive Summary & Strategic Rationale

Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate is a highly functionalized heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Because the C4 (methyl) and C5 (ethyl carboxylate) positions of the oxazole ring are fully blocked, traditional electrophilic aromatic substitution (EAS) or direct C–H functionalization on the oxazole core is impossible.

However, the oxazole nitrogen atom serves as an excellent Lewis basic directing group (DG). As an Application Scientist, I leverage this structural feature to selectively functionalize the ortho-position of the C2-phenyl ring via transition-metal-catalyzed C–H activation[1]. This protocol details a self-validating, palladium-catalyzed ortho-arylation methodology that circumvents the need for pre-functionalized aryl halides on the starting substrate, significantly streamlining late-stage derivatization.

Mechanistic Insights: The Causality of the CMD Pathway

The success of this transformation relies on a Concerted Metalation-Deprotonation (CMD) mechanism. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling the reaction:

  • Directing Group Proximity: The lone pair on the oxazole nitrogen coordinates to the electrophilic Pd(II) center. This brings the metal into close proximity to the ortho-C–H bond of the phenyl ring, overcoming the entropic barrier of C–H activation and forming a thermodynamically stable 5-membered palladacycle[2].

  • The Dual Role of AgOAc: Silver acetate is not merely a base; it serves a dual purpose. First, the acetate anion acts as an internal base during the CMD step, abstracting the ortho-proton simultaneously as the Pd–C bond is forming. Second, AgOAc acts as a terminal halogen scavenger. When aryl iodides (Ar-I) undergo oxidative addition to the palladacycle, the resulting iodide anions can poison the catalyst by forming inactive PdI2 dimers. Silver precipitates the iodide as insoluble AgI, driving the catalytic cycle forward[3].

CH_Activation A 1. Pre-Catalyst Pd(OAc)2 B 2. N-Coordination Oxazole-Pd(II) Complex A->B Substrate C 3. CMD Step 5-Membered Palladacycle B->C AgOAc (Base) - AcOH D 4. Oxidative Addition Pd(IV) Intermediate (Addition of Ar-I) C->D Ar-I E 5. Reductive Elimination C-C Bond Formation D->E F 6. Product Release Ortho-Arylated Oxazole E->F F->B Catalytic Turnover

Figure 1: Catalytic cycle of Pd-catalyzed directed ortho-arylation via a CMD pathway.

Reaction Optimization & Quantitative Data

To establish a robust protocol, reaction parameters must be tightly controlled. The table below summarizes the causality behind condition screening. Palladium acetate significantly outperforms ruthenium dimers for this specific fully-substituted oxazole[4]. Furthermore, non-coordinating or weakly coordinating solvents like Toluene are preferred over DMF, which can competitively bind to the Pd center and stall the reaction.

EntryCatalyst (mol%)Base / Additive (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)2 (5%)K2CO3 (2.0)Toluene11018Lack of acetate inhibits the CMD step.
2Pd(OAc)2 (5%)AgOAc (2.0)Toluene11089 AgOAc enables CMD and scavenges iodide.
3Pd(OAc)2 (5%)AgOAc (2.0)DMF11042Strong solvent coordination inhibits substrate binding.
4[Ru(p-cymene)Cl2]2 (5%)AgOAc (2.0)Toluene11025Ru(II) shows lower efficacy for this specific scaffold.

Detailed Experimental Protocol

Target: Ethyl 2-(2-arylphenyl)-4-methyl-1,3-oxazole-5-carboxylate

Reagents & Equipment:

  • Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1.0 equiv, 0.5 mmol)

  • Iodobenzene (or substituted aryl iodide) (1.5 equiv, 0.75 mmol)

  • Palladium(II) acetate [Pd(OAc)2] (5 mol%, 0.025 mmol)

  • Silver acetate [AgOAc] (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (2.5 mL)

  • 10 mL Schlenk tube with a Teflon screw cap, magnetic stir bar.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a nitrogen-filled glovebox (or using standard Schlenk techniques to prevent moisture-induced catalyst degradation), charge the Schlenk tube with Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (115.6 mg, 0.5 mmol), Pd(OAc)2 (5.6 mg, 0.025 mmol), and AgOAc (166.9 mg, 1.0 mmol). Causality Check: Weighing AgOAc in the dark or under low light is highly recommended to prevent the photo-degradation of the silver salt, which would compromise its ability to scavenge iodide during the catalytic cycle.

  • Addition of Liquid Reagents: Add anhydrous Toluene (2.5 mL) followed by Iodobenzene (84 µL, 0.75 mmol) via a micro-syringe. Seal the Schlenk tube tightly.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath set to 110 °C. Stir vigorously (800 rpm) for 16 hours. Causality Check: Vigorous stirring is critical because the reaction is heterogeneous. AgOAc and the resulting AgI by-product are insoluble in toluene; poor mass transfer will artificially depress the yield.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove AgI and palladium black. Rinse the Celite pad with an additional 15 mL of Ethyl Acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 4:1). The product elutes as a distinct UV-active band (254 nm).

  • Analytical Validation: 1H NMR (400 MHz, CDCl3): Confirm success by the disappearance of the symmetric multiplet of the starting C2-phenyl ring and the emergence of an asymmetric 4-proton system characteristic of an ortho-substituted biphenyl-like system. The oxazole C4-methyl singlet (~2.4 ppm) and C5-ethyl ester signals (~4.3 ppm, q; ~1.3 ppm, t) should remain completely intact, validating the regioselectivity of the functionalization.

References[3] Ackermann, L.; Barfüsser, S.; Pospech, J. "Palladium-Catalyzed Direct Arylations, Alkenylations, and Benzylations through C-H Bond Cleavages with Sulfamates or Phosphates as Electrophiles" Org. Lett. 2010, 12, 724-726. URL: https://pubs.acs.org/doi/10.1021/ol9028034[1] Ackermann, L. (Ed.) "Modern Arylation Methods", Wiley-VCH, 2009. URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527627110[2] "Ruthenium-Catalyzed ortho-C–H Hydroxyfluoroalkylation of Arenes with Fluorinated Alcohols" J. Org. Chem. 2022, 87, 21, 14230–14241. URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01931[4] Meng, X.; Kim, S. "Palladium(II)-Catalyzed ortho-Arylation of Benzylic Phosphonic Monoesters Using Potassium Aryltrifluoroborates" J. Org. Chem. 2013, 78, 11247. URL: https://pubs.acs.org/doi/10.1021/jo4018863

Sources

Method

Application Note: Microwave-Assisted Synthesis of Ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate (CAS: 4620-52-4) [3] Methodology: Microwave-Assisted Robinson-Gabriel Cyclode...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: Ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate (CAS: 4620-52-4) [3] Methodology: Microwave-Assisted Robinson-Gabriel Cyclodehydration

Introduction & Mechanistic Rationale

Oxazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as peptidomimetics, enzyme inhibitors, and ligands for various biological receptors. The synthesis of highly substituted oxazoles, such as ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate , traditionally relies on the Robinson-Gabriel synthesis—the cyclodehydration of an α-acylamino ketone [1].

Regiochemical Considerations

Achieving the specific 4-methyl and 5-carboxylate substitution pattern requires precise selection of the acyclic precursor. To obtain this exact regiochemistry, the precursor must be ethyl 3-benzamido-2-oxobutanoate . During the reaction, the nucleophilic oxygen of the benzamide tautomerizes and attacks the highly electrophilic C2 carbonyl carbon (adjacent to the ester group).

The Microwave Advantage

Under conventional thermal conditions, the Robinson-Gabriel synthesis is notorious for generating dark, tarry byproducts and suffering from low yields due to the thermal degradation of the sensitive α-ketoester precursor [2]. Furthermore, the use of strong dehydrating agents like sulfuric acid can lead to unwanted hydrolysis of the ethyl ester.

Microwave (MW) dielectric heating fundamentally alters this kinetic landscape. By utilizing a highly polar solvent (e.g., acetonitrile) and a polar dehydrating agent (Phosphorus oxychloride, POCl 3​ ), microwave irradiation induces rapid molecular friction. This localized superheating bypasses the thermal wall effects of traditional oil baths, driving the high-activation-energy cyclodehydration step faster than competitive degradation pathways can occur [4]. The result is a self-validating, high-yielding protocol that drastically reduces the E-factor (environmental factor) of the synthesis.

Mechanistic Pathway

The following diagram illustrates the causality of the chemical transformations occurring within the microwave reactor. POCl 3​ acts dually as a Lewis acid to promote enolization and as a phosphorylating agent to convert the intermediate hydroxyl group into a superior leaving group, facilitating the final aromatization.

G A Ethyl 3-benzamido-2-oxobutanoate (Acyclic Precursor) B Enol Tautomerization (POCl3 Promoted) A->B MW Heat / Lewis Acid C Intramolecular Cyclization (Nucleophilic Attack by Amide Oxygen) B->C Ring Closure D Hydroxy-Oxazoline Intermediate C->D Proton Transfer E Phosphorylation & Dehydration (- Dichlorophosphoric acid) D->E POCl3 Activation F Ethyl 4-methyl-2-phenyl-5-oxazolecarboxylate (Target Oxazole) E->F Aromatization

Caption: Mechanistic pathway of Robinson-Gabriel cyclodehydration under microwave irradiation.

Experimental Protocol

Safety Warning: POCl 3​ is highly corrosive and reacts violently with water. All manipulations prior to the quench step must be performed under an inert atmosphere (N 2​ or Argon) using anhydrous solvents.

Materials & Equipment
  • Reagents: Ethyl 3-benzamido-2-oxobutanoate (10.0 mmol, 2.49 g), Phosphorus oxychloride (POCl 3​ , 20.0 mmol, 1.86 mL).

  • Solvent: Anhydrous Acetonitrile (10 mL). Note: Acetonitrile is selected for its high microwave loss tangent ( tanδ=0.062 ), ensuring efficient energy transfer.

  • Equipment: Dedicated monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensing and pressure monitoring.

Step-by-Step Workflow
  • Reaction Assembly: To a 30 mL heavy-walled microwave reaction vial equipped with a magnetic stir bar, add ethyl 3-benzamido-2-oxobutanoate (2.49 g, 10.0 mmol).

  • Solvent & Reagent Addition: Suspend the precursor in anhydrous acetonitrile (10 mL). Slowly add POCl 3​ (1.86 mL, 20.0 mmol) dropwise via syringe. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation:

    • Power: Variable (Max 200 W)

    • Ramp Time: 2 minutes

    • Hold Temperature: 120 °C

    • Hold Time: 10 minutes

    • Cooling: Compressed air cooling to 25 °C.

  • In-Process Control (IPC): Extract a 10 µL aliquot, dilute in ethyl acetate, and monitor by TLC (Hexane:EtOAc 3:1). The precursor ( Rf​≈0.2 ) should be completely consumed, replaced by a single UV-active spot for the oxazole ( Rf​≈0.6 ).

  • Quenching (Critical Step): Transfer the cooled reaction mixture dropwise into a beaker containing 50 g of crushed ice and 50 mL of saturated aqueous NaHCO 3​ under vigorous stirring. Causality: Slow addition prevents violent exotherms from the hydrolysis of unreacted POCl 3​ , which could otherwise hydrolyze the target ethyl ester.

  • Extraction & Purification:

    • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

    • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, gradient 5% to 20% EtOAc in Hexanes) to afford the pure product as a crystalline solid.

Quantitative Data & Process Comparison

The implementation of microwave heating represents a paradigm shift in the efficiency of this synthesis. Table 1 summarizes the performance metrics of the microwave protocol against classical thermal reflux conditions.

Table 1: Comparison of Thermal vs. Microwave-Assisted Synthesis

ParameterConventional Thermal HeatingMicrowave IrradiationImprovement Factor
Heating Source Oil BathMonomode Microwave (200 W)N/A
Temperature 82 °C (Reflux)120 °C (Pressurized)+38 °C
Reaction Time 12 - 16 Hours10 Minutes~90x Faster
Cyclodehydrating Agent POCl 3​ (5.0 equiv)POCl 3​ (2.0 equiv)60% Reduction
Isolated Yield 45% - 55%88% - 92%+37% Absolute Yield
Impurity Profile High (Tar, Hydrolysis products)Low (Trace unreacted starting material)Superior Purity

Troubleshooting & Optimization Insights

To ensure this protocol functions as a self-validating system, observe the following expert guidelines:

  • Incomplete Conversion: If TLC indicates unreacted starting material after 10 minutes, the issue is likely moisture in the acetonitrile. Water competitively hydrolyzes POCl 3​ into phosphoric acid and HCl, destroying the dehydrating agent before cyclization can complete [2]. Ensure strict anhydrous conditions.

  • Ester Cleavage: If mass spectrometry (LC-MS) reveals a peak at [M-28], the ethyl ester has been hydrolyzed to the carboxylic acid. This occurs if the reaction temperature exceeds 140 °C or if the quench step is performed too rapidly without sufficient buffering from NaHCO 3​ .

  • Alternative Reagents: For substrates with highly acid-sensitive functional groups where POCl 3​ is too harsh, the Burgess Reagent ((methoxycarbonylsulfamoyl)triethylammonium hydroxide) can be substituted. Under microwave conditions (THF, 80 °C, 5 min), Burgess reagent facilitates the Robinson-Gabriel cyclization via a mild, syn-elimination pathway without generating HCl gas.

References

  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids Indian Journal of Pharmaceutical Sciences URL:[Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions ACS Omega / National Institutes of Health (PMC) URL:[Link]

Application

Application Note: Methodologies for the Conversion of Oxazole Esters to Amides in Drug Discovery

Introduction & Strategic Rationale Oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, functioning as robust bioisosteres for amides and key structural motifs in complex natural products like telomesta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Oxazoles are privileged heterocyclic scaffolds in medicinal chemistry, functioning as robust bioisosteres for amides and key structural motifs in complex natural products like telomestatin and diazonamide A. The functionalization of oxazole-4- and oxazole-5-carboxylates into their corresponding amides is a critical path in structure-activity relationship (SAR) campaigns.

However, the electron-deficient nature of the oxazole ring inherently deactivates the ester carbonyl toward nucleophilic attack. Furthermore, harsh basic or thermal conditions can lead to undesired ring opening or the epimerization of adjacent stereocenters. Therefore, selecting the appropriate amidation strategy—balancing atom economy with substrate stability—is paramount.

Mechanistic Pathways & Strategy Selection

Chemists typically employ one of two overarching strategies:

  • Direct Amidation : Direct displacement of the ester alkoxy group by an amine. This is highly atom-economical but often requires Lewis acids, transition metals, or strong bases to overcome the activation energy barrier[1],[2].

  • Indirect (Two-Step) Amidation : Saponification of the ester to a carboxylic acid, followed by activation (e.g., via acid fluorides) and subsequent aminolysis. This is the self-validating "gold standard" for sterically hindered or stereochemically sensitive substrates[3].

Strategy Start Oxazole Ester Substrate Q1 Is the target a primary amide (NH2)? Start->Q1 DirectNH3 Direct Ammonolysis (NH3/EtOH) Q1->DirectNH3 Yes Q2 Is the substrate prone to epimerization? Q1->Q2 No TwoStep Two-Step Saponification & Deoxo-Fluor Coupling Q2->TwoStep Yes BasePromoted Base-Promoted Direct Amidation (KOtBu or n-BuLi) Q2->BasePromoted No

Fig 1. Decision tree for selecting the optimal oxazole ester amidation strategy.

Experimental Protocols & Causality

Protocol A: Direct Ammonolysis (Synthesis of Primary Amides)

Causality & Mechanism : For the synthesis of primary oxazole carboxamides, direct displacement using aqueous ammonia in a protic solvent (like ethanol or methanol) is highly effective. The protic solvent stabilizes the tetrahedral intermediate via hydrogen bonding, lowering the transition state energy without the need for exogenous coupling reagents. This self-validating protocol was successfully utilized in the4[4] and 5[5].

Step-by-Step Methodology :

  • Preparation : In a thick-walled glass reaction vessel, dissolve the oxazole ester (1.0 mmol) in absolute ethanol (5.0 mL).

  • Reagent Addition : Add aqueous ammonia (28% w/w, 5.0 mL) to the solution[4].

  • Reaction : Seal the vessel securely to prevent ammonia gas escape. Stir the biphasic/homogenous mixture vigorously at room temperature (20–25 °C) for 12–16 hours.

  • Monitoring : Verify complete consumption of the starting material via LC-MS or TLC (typically 1:9 EtOAc/Hexanes).

  • Workup : Concentrate the mixture in vacuo to remove ethanol and excess ammonia. Partition the resulting residue between ethyl acetate (25 mL) and deionized water (25 mL)[4].

  • Isolation : Extract the aqueous layer with additional ethyl acetate (2 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the pure oxazole carboxamide.

Protocol B: Deoxo-Fluor Mediated One-Pot Condensation (Via Carboxylic Acid)

Causality & Mechanism : When direct amidation is precluded by steric hindrance or poor amine nucleophilicity, the ester must be activated.3[3]. Unlike acid chlorides, acid fluorides exhibit superior stability to hydrolysis while maintaining exceptional reactivity toward amines. This one-pot condensation avoids the isolation of sensitive intermediates and prevents the epimerization of adjacent chiral centers often seen with standard peptide coupling reagents.

DeoxoFluor A Oxazole Carboxylic Acid B Deoxo-Fluor + DIPEA (0 °C, 30 min) A->B C Oxazole Acid Fluoride (Reactive Intermediate) B->C D Amine Addition (RT, 3-8 h) C->D E Oxazole Amide Product D->E

Fig 2. One-pot Deoxo-Fluor mediated activation and amidation workflow.

Step-by-Step Methodology :

  • Saponification : Hydrolyze the oxazole ester (1.0 equiv) using LiOH·H₂O (2.0 equiv) in a 3:1 THF/H₂O mixture. Acidify with 1M HCl, extract with EtOAc, and concentrate to yield the oxazole carboxylic acid.

  • Activation : Dissolve the oxazole carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere and cool to 0 °C.

  • Fluorination : Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) followed by the dropwise addition of Deoxo-Fluor (1.2 equiv). Stir at 0 °C for 30 minutes to ensure complete acid fluoride formation[3].

  • Aminolysis : Introduce the desired amine (1.5 equiv) directly into the reaction flask.

  • Completion : Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 3–8 hours[3].

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous phase with CH₂Cl₂, wash the combined organics with brine, dry over MgSO₄, and purify via flash column chromatography.

Protocol C: Base-Promoted Direct Amidation

Causality & Mechanism : For the synthesis of secondary or tertiary amides where two-step saponification is undesirable, strong bases can be used to deprotonate the amine, generating a highly nucleophilic amide anion that directly attacks the unactivated ester.2[2]. This method is highly efficient but restricted to substrates lacking base-sensitive functional groups or enolizable stereocenters.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask under argon, dissolve the amine (1.5 equiv) and the oxazole ester (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Deprotonation/Addition : Slowly add a solution of KOtBu (2.0 equiv, 1.0 M in THF) dropwise over 10 minutes[2].

  • Reaction : Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup : Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with EtOAc (3 × 20 mL).

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify the resulting amide via silica gel chromatography.

Quantitative Data & Strategy Comparison

To facilitate rapid decision-making in the laboratory, the following table summarizes the operational parameters, yields, and substrate compatibilities of the discussed methodologies.

Amidation StrategyReagents / CatalystTypical YieldReaction TimeAdvantagesLimitations
Direct Ammonolysis NH₃ (aq), EtOH80–95%12–16 hHigh atom economy; no coupling reagents needed; scalable[4].Limited strictly to the synthesis of primary amides (-NH₂).
Two-Step (Deoxo-Fluor) LiOH; Deoxo-Fluor, DIPEA75–90%4–9 h (total)Extremely mild; prevents epimerization; handles bulky amines[3].Requires two distinct chemical transformations; HF byproduct generation.
Base-Promoted Direct KOtBu or n-BuLi, THF60–85%2–4 hVery fast; direct conversion of unactivated esters[2].Incompatible with base-sensitive groups or acidic α-protons.
Transition Metal Catalyzed Mn(I) catalysts, Toluene70–98%12–24 hBroad scope including aromatic and heterocyclic esters[1].Requires specialized ligands/catalysts; potential heavy metal trace impurities.

Sources

Method

Application Note: Rational Solvent Selection for the Recrystallization of Oxazole Ester Derivatives

Introduction & Mechanistic Principles Oxazole ester derivatives (such as oxazole-4-carboxylates and oxazole-5-carboxylates) are highly valuable heterocyclic building blocks in the synthesis of active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Oxazole ester derivatives (such as oxazole-4-carboxylates and oxazole-5-carboxylates) are highly valuable heterocyclic building blocks in the synthesis of active pharmaceutical ingredients (APIs). Purifying these intermediates via recrystallization is often preferred over chromatography due to its scalability, cost-effectiveness, and ability to directly recover highly pure solid material[1].

However, oxazole esters present unique physicochemical challenges that dictate strict solvent parameters. The oxazole ring itself is weakly basic (pKa ~0.8) and generally deactivated toward electrophilic attack[2]. Conversely, the ester moiety remains highly susceptible to nucleophilic attack—such as hydrolysis or transesterification—when subjected to thermal stress in protic environments. Therefore, selecting a solvent system that balances a steep temperature-dependent solubility curve with absolute chemical inertness is the most critical parameter in designing a high-yield, high-purity crystallization process[3].

Solvent Selection Criteria

A successful recrystallization solvent must exhibit high solvation power at elevated temperatures (typically near its boiling point) and poor solubility at lower temperatures (0–20°C)[4]. Furthermore, the solvent selectivity factor must be optimized to ensure that structurally similar impurities remain dissolved in the mother liquor while the target oxazole ester selectively crystallizes[1].

Table 1: Physicochemical Properties & Suitability of Common Solvents for Oxazole Esters

Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Inertness / Risk ProfileRecommendation for Oxazole Esters
Ethyl Acetate (EtOAc) 77.16.0High. Aprotic nature prevents ester hydrolysis.Primary Choice. Provides an excellent balance of solubility and volatility[5].
EtOAc / Hexane (Binary) ~69–771.9–6.0High. Hexane acts as a highly inert anti-solvent.Highly Recommended. Ideal for fine-tuning the solvent selectivity factor[1].
Ethanol (EtOH) 78.424.5Moderate. Risk of transesterification with methyl esters upon prolonged heating.Use with Caution. Suitable only for ethyl oxazole carboxylates to avoid mixed esters.
Cyclohexane 80.72.0High. Non-polar and completely unreactive.Alternative. Useful for highly lipophilic oxazole derivatives[5].

Workflow for Solvent Screening and Recrystallization

RecrystallizationWorkflow Crude Crude Oxazole Ester (Impure Solid Mixture) Screening Solvent Screening (Assess Solubility & Inertness) Crude->Screening Dissolution Hot Dissolution (T near Boiling Point) Screening->Dissolution Filtration Hot Filtration (Remove Insoluble Matter) Dissolution->Filtration Cooling Controlled Cooling (Nucleation & Growth) Filtration->Cooling Isolation Vacuum Filtration & Washing (Cold Anti-Solvent) Cooling->Isolation Pure Pure Oxazole Ester (HPLC/NMR Validated) Isolation->Pure

Workflow for the rational recrystallization of oxazole esters.

Standard Operating Protocol: Recrystallization of Ethyl 5-phenyloxazole-4-carboxylate

This protocol utilizes Ethyl Acetate (EtOAc) as the primary solvent, leveraging its aprotic nature to protect the ester functionality while providing an optimal thermal solubility gradient[5].

Step 1: Metastable Limit & Solubility Screening

  • Procedure: Weigh 50 mg of the crude oxazole ester into a borosilicate glass vial. Add EtOAc in 0.1 mL increments while heating to 70°C until complete dissolution is achieved.

  • Causality: Establishing the exact solubility limit (ideal range: 5–200 mg/mL at room temperature) is imperative to maximize the recovery yield and define the metastable zone width[3].

Step 2: Bulk Dissolution

  • Procedure: Transfer the bulk crude material (e.g., 10.0 g) to a round-bottom flask equipped with a reflux condenser. Add the predetermined minimum volume of EtOAc. Heat to 70–75°C using an oil bath with continuous magnetic stirring.

  • Causality: Heating just below the boiling point of EtOAc (77.1°C) ensures maximum solvation power while preventing solvent bumping and thermal degradation of the oxazole ring[4].

Step 3: Hot Filtration (Self-Validating Step)

  • Procedure: Pre-heat a sintered glass funnel and filter flask. Rapidly vacuum-filter the hot solution to remove insoluble catalysts (e.g., palladium residues) or inorganic salts.

  • Validation Check: The filtrate must be optically clear. If turbidity persists, the solution contains micro-particulates that will act as heterogeneous nucleation sites, leading to impure crystal growth. Re-filter through a Celite pad if necessary.

Step 4: Controlled Cooling & Crystallization

  • Procedure: Transfer the clear filtrate to an Erlenmeyer flask. Allow the solution to cool ambiently to 20°C over 2–3 hours without agitation.

  • Causality: A slow, undisturbed cooling ramp maintains a low degree of supersaturation. This thermodynamic control favors the growth of a highly ordered, pure crystal lattice rather than rapid, amorphous precipitation which traps mother liquor impurities[3].

  • Validation Check: If no crystals form upon reaching room temperature, the solution is supersaturated. Induce nucleation by scratching the inner glass surface with a stirring rod or adding a microscopic seed crystal of pure ethyl 5-phenyloxazole-4-carboxylate.

Step 5: Isolation and Washing

  • Procedure: Once crystallization is complete at 20°C, transfer the flask to an ice bath (0–4°C) for 45 minutes to depress solubility further and maximize recovery yield[1]. Isolate the crystals via vacuum filtration. Wash the filter cake with two portions of ice-cold EtOAc or a cold anti-solvent (e.g., Hexane).

  • Causality: Washing with cold solvent displaces the impurity-laden mother liquor from the crystal surfaces without re-dissolving the purified product.

Step 6: Drying and Analytical Verification

  • Procedure: Dry the crystals in a vacuum oven at 40°C until a constant mass is achieved.

  • Validation Check: Analyze the product via HPLC for chemical purity (>99% target) and 1 H-NMR to confirm structural integrity. Specifically, verify that the ester signals (e.g., the ethyl quartet at ~4.10 ppm and triplet at ~1.40 ppm) remain intact and show no signs of hydrolysis[5].

Troubleshooting & Process Optimization

Table 2: Troubleshooting Matrix for Oxazole Ester Recrystallization

ObservationMechanistic CauseCorrective Action
Oiling Out (Liquid-Liquid Separation) The solute melts and forms an oil before crystallizing because the solvent's boiling point or dissolution temperature exceeds the solute's melting point.Switch to a solvent with a lower boiling point or introduce an anti-solvent (e.g., Hexane) to lower the solubility at a temperature below the melting point.
Low Recovery Yield The solvent selectivity factor is too high; the desired oxazole ester remains highly soluble even at 0°C[1].Reduce the volume of the primary solvent during Step 2, or implement a binary solvent system by titrating in an anti-solvent during the cooling phase.
Ester Hydrolysis / Degradation Nucleophilic attack by protic solvents (e.g., Methanol) exacerbated by trace acidic/basic impurities during prolonged heating.Strictly utilize aprotic solvents (EtOAc, Toluene, Cyclohexane) and minimize the duration of the high-temperature dissolution step.

References

  • Fickelscherer, R. J., et al. "Effective solvent system selection in the recrystallization purification of pharmaceutical products." doi.org. 1

  • "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo. 4

  • "Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent." ACS Publications.3

  • "Metalation of 4-Oxazolinyloxazole Derivatives. A Convenient Route to 2,4-Bifunctionalized Oxazoles." ACS Publications. 5

  • "Product Class 12: Oxazoles." Thieme Connect. 2

Sources

Application

Application Notes &amp; Protocols: Grignard Reaction Protocols for Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide to the application of Grignard reactions on Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the application of Grignard reactions on Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate. The oxazole moiety is a privileged scaffold in medicinal chemistry, and its functionalization is of significant interest in the development of novel therapeutic agents. This guide details the reaction mechanism, provides step-by-step experimental protocols, and discusses critical parameters and potential side reactions. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of Oxazole Functionalization

The 1,3-oxazole ring is a cornerstone in the architecture of numerous biologically active compounds and natural products. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The targeted functionalization of pre-existing oxazole scaffolds, such as Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, via robust carbon-carbon bond-forming reactions like the Grignard reaction, opens a direct and versatile route to novel analogues with potential therapeutic applications.

The reaction of Grignard reagents with esters is a classic transformation, typically leading to the formation of tertiary alcohols through a double addition mechanism.[1][2] However, the electronic nature of the oxazole ring can influence the reactivity of the C5-ester. Research on analogous heterocyclic systems, such as isoxazole-4,5-dicarboxylate esters, has shown that regioselective mono-addition of Grignard reagents can occur at the C5-ester position to yield the corresponding ketone, rather than the expected tertiary alcohol.[3] This is attributed to the complexing ability of the heteroatoms and the electron-withdrawing nature of the ring, which can stabilize the initial tetrahedral intermediate and disfavor the second addition.[3]

This guide will explore protocols for both the selective mono-addition to yield a ketone and the exhaustive double addition to form a tertiary alcohol, providing the researcher with methodologies to access either class of compounds.

Reaction Mechanism and Rationale

The Grignard reaction with an ester proceeds via nucleophilic acyl substitution. The highly polar carbon-magnesium bond of the Grignard reagent (R-MgX) renders the organic group (R) nucleophilic.

Pathway A: Mono-addition to form a Ketone

  • Nucleophilic Attack: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed. The stability of this intermediate is key. In the case of certain heterocycles, coordination of the magnesium to the oxazole nitrogen and/or oxygen may stabilize this intermediate.[3]

  • Elimination: The intermediate collapses, eliminating the ethoxide leaving group to form a ketone.

  • Quench: If the reaction is quenched at this stage (e.g., at low temperature), the ketone can be isolated as the major product.

Pathway B: Double Addition to form a Tertiary Alcohol

  • Second Nucleophilic Attack: The ketone formed is also highly electrophilic and can be attacked by a second equivalent of the Grignard reagent.[1]

  • Alkoxide Formation: This second attack forms a more stable tertiary alkoxide intermediate.

  • Protonation: Acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[4]

The choice between these pathways is influenced by factors such as stoichiometry of the Grignard reagent, reaction temperature, and the electronic properties of the oxazole substrate.

Visualizing the Reaction Workflow

The following diagram illustrates the general workflow for performing a Grignard reaction on the target oxazole.

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagent_prep Prepare Grignard Reagent (or use commercial solution) addition Slow Addition of Grignard Reagent to Substrate at Low Temp (e.g., 0 °C or -78 °C) reagent_prep->addition glassware_prep Dry Glassware (Oven/Flame-dried) substrate_prep Prepare Substrate Solution (Ethyl 4-methyl-2-phenyl-1,3- oxazole-5-carboxylate in Anhydrous Solvent) glassware_prep->substrate_prep substrate_prep->addition stir Stir at Controlled Temperature addition->stir quench Quench with Saturated NH4Cl (aq) stir->quench extract Extract with Organic Solvent quench->extract dry_purify Dry, Concentrate, & Purify (e.g., Chromatography) extract->dry_purify

Caption: General workflow for the Grignard reaction.

Detailed Experimental Protocols

Critical Prerequisite: Anhydrous Conditions

Grignard reagents are highly reactive towards protic sources, including water.[5] All glassware must be rigorously dried (e.g., oven-dried at >120 °C for several hours or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are essential.[4]

Protocol 1: Selective Synthesis of 5-Acyl-4-methyl-2-phenyl-1,3-oxazole (Ketone Formation)

This protocol is designed to favor mono-addition by using a controlled stoichiometry of the Grignard reagent at low temperatures, inspired by the regioselective additions seen in similar heterocyclic systems.[3]

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometry
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate245.261.23 g5.01.0 equiv
Grignard Reagent (e.g., 1.0 M MeMgBr in THF)-5.5 mL5.51.1 equiv
Anhydrous Tetrahydrofuran (THF)-25 mL--
Saturated aqueous Ammonium Chloride (NH₄Cl)-20 mL--
Ethyl Acetate-3 x 20 mL--
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Substrate Dissolution: Dissolve Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1.0 equiv) in anhydrous THF (20 mL) in the reaction flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: While still at low temperature, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Protocol 2: Synthesis of 5-(disubstituted-hydroxymethyl)-4-methyl-2-phenyl-1,3-oxazole (Tertiary Alcohol Formation)

This protocol utilizes an excess of the Grignard reagent to drive the reaction to completion, favoring the double addition product.[1]

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometry
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate245.261.23 g5.01.0 equiv
Grignard Reagent (e.g., 1.0 M MeMgBr in THF)-12.5 mL12.52.5 equiv
Anhydrous Tetrahydrofuran (THF)-25 mL--
Saturated aqueous Ammonium Chloride (NH₄Cl)-20 mL--
Ethyl Acetate-3 x 20 mL--
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)-As needed--

Procedure:

  • Setup: Use the same inert atmosphere setup as described in Protocol 1.

  • Substrate Dissolution: Dissolve Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (1.0 equiv) in anhydrous THF (20 mL) in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Grignard Addition: Slowly add the Grignard reagent (2.5 equiv) dropwise via syringe over 30 minutes. An initial exotherm may be observed. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate ketone.

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction, Washing, and Drying: Follow steps 7 and 8 from Protocol 1.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.

Mechanistic Pathways Visualization

Grignard_Mechanism start Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate grignard1 + R-MgX (1.1 eq) Low Temp (-78 °C) intermediate Tetrahedral Intermediate (Potentially Stabilized) grignard1->intermediate 1. Nucleophilic Attack ketone 5-Acyl-4-methyl-2-phenyl-1,3-oxazole (Ketone Product) intermediate->ketone 2. Elimination of EtO- quench Quench (NH4Cl) ketone->quench 3. grignard2 + R-MgX (Excess) Room Temp ketone->grignard2 4. Second Attack alkoxide Tertiary Alkoxide workup Acidic Workup (H3O+) alkoxide->workup 5. Protonation alcohol Tertiary Alcohol Product

Caption: Reaction pathways for ketone vs. tertiary alcohol formation.

Troubleshooting and Side Reactions

  • Low Yield: Often due to impure or wet reagents/solvents. Ensure all materials are anhydrous and the Grignard reagent is properly titrated or freshly prepared/purchased.[6]

  • Recovery of Starting Material: May indicate insufficient reactivity. Consider using a more reactive Grignard reagent, a higher reaction temperature, or a longer reaction time. For Protocol 1, this may indicate the Grignard reagent was consumed by trace water.

  • Formation of Byproducts:

    • Enolization: The Grignard reagent can act as a base, deprotonating the methyl group at the C4 position. This is generally less favorable than carbonyl addition but can be a competing pathway.[2][7] Using lower temperatures can minimize this.

    • Ring Opening: While the oxazole ring is generally stable, highly reactive Grignard reagents or elevated temperatures could potentially lead to nucleophilic attack on the ring itself, though this is less common.[8]

Safety Considerations

  • Grignard Reagents: Are pyrophoric and react violently with water. Handle under an inert atmosphere at all times.

  • Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood, away from ignition sources.

  • Quenching: The quenching of excess Grignard reagent is highly exothermic. Perform slowly and with adequate cooling.

Characterization of Products

The successful synthesis of the target compounds should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure. For the ketone, expect the disappearance of the ethyl ester signals and the appearance of signals corresponding to the new 'R' group. For the tertiary alcohol, a characteristic singlet for the hydroxyl proton will be present in the ¹H NMR (which disappears upon D₂O exchange), and the carbonyl signal in the ¹³C NMR will be absent, replaced by a signal for the quaternary carbon bearing the hydroxyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: For the ketone, a strong carbonyl (C=O) stretch will be observed (typically ~1680-1700 cm⁻¹). For the alcohol, a broad O-H stretch will be present (~3200-3600 cm⁻¹) and the ester carbonyl peak will be absent.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Batchelor, K. J., Bowman, W. R., Davies, R. V., Hockley, M. H., & Wilkins, D. J. (1999). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of Chemical Research, Synopses, (7), 428–429.
  • Pettus, T. R. R., et al. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry, 88(4), 2583–2588.
  • University of Wisconsin-Madison. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. Department of Chemistry.
  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1498–1517.
  • Joshi, S. D., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 823-835.
  • SlideShare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Bayer CropScience Schweiz AG. (n.d.).
  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Department of Chemistry.
  • Reddit. (2019, April 24). What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products?. r/chemistry. Retrieved from [Link]

  • Hassner, A., & Fischer, B. (1990). New Chemistry of Oxazoles. Pure and Applied Chemistry, 62(10), 1917-1920.
  • ChemRxiv. (2023).
  • ResearchGate. (n.d.).
  • Gilchrist, T. L., & Rees, C. W. (1983). Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Journal of the Chemical Society, Perkin Transactions 1, 779-784.
  • Hatakeyama, T., et al. (2014). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. Organic Letters, 16(15), 4094–4097.
  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the cyclodehydration synthesis of oxazole esters

Technical Support Center: Synthesis of Oxazole Esters Welcome to the technical support center for oxazole ester synthesis. This guide is designed for researchers, chemists, and drug development professionals who are look...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Oxazole Esters

Welcome to the technical support center for oxazole ester synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the cyclodehydration synthesis of oxazole esters. Our goal is to provide you with the in-depth technical knowledge and practical field-proven insights necessary to improve your reaction yields and purity.

The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2][3] However, its synthesis, particularly via the cyclodehydration of N-acyl amino acid esters or β-hydroxy amides, can be challenging. Issues such as low yields, difficult purifications, and unwanted side reactions are common hurdles.[4] This guide provides a structured approach to understanding and overcoming these challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, hands-on problems you may encounter in the lab. The solutions are based on established chemical principles and literature-validated methods.

Question 1: My reaction yield is very low, or I'm getting no product at all. What are the primary causes and how can I fix this?

Answer: Low or no product formation is a common but solvable issue. The root cause often lies in one of three areas: the reagents, the reaction conditions, or the choice of cyclodehydrating agent.

  • Reagent Quality and Stoichiometry:

    • Moisture: Cyclodehydration is, by definition, the removal of water. The presence of excess water in your solvents or reagents can stall the reaction. Always use high-purity, anhydrous solvents and ensure your starting materials are dry.

    • Reagent Purity: Ensure your starting N-acyl amino ester is pure. Impurities can interfere with the catalyst or generate side products. Similarly, the dehydrating agent itself can degrade. For example, Tosylmethyl isocyanide (TosMIC), used in the Van Leusen synthesis, can degrade over time and should be of high purity.[5]

  • Reaction Conditions:

    • Temperature: Many cyclodehydration reactions require heating to overcome the activation energy barrier.[6][7] If you are running the reaction at room temperature with little success, a modest increase in temperature (e.g., to 40-80 °C) may be necessary. However, excessive heat can cause decomposition, so optimization is key.[5]

    • Reaction Time: Some reactions may require extended periods to reach completion. Monitor your reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5]

  • Choice of Dehydrating Agent:

    • Reactivity: The choice of dehydrating agent is critical and substrate-dependent. Classical, harsh reagents like concentrated sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₂O₅) can cause charring and decomposition of sensitive substrates.[4][6]

    • Modern Alternatives: Milder and more efficient reagents often provide significantly better yields. For the cyclodehydration of β-hydroxy amides (e.g., N-acyl serine or threonine esters), reagents like Deoxo-Fluor, DAST, or the Burgess reagent are highly effective and often proceed with minimal side reactions and without epimerization.[8][9] For the Robinson-Gabriel synthesis (from 2-acylamino ketones), polyphosphoric acid (PPA) has been shown to give better yields (50-60%) compared to H₂SO₄ or POCl₃.[4][6]

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose the cause of low reaction yield.

G start Low / No Yield reagents Step 1: Verify Reagents - Purity of Starting Materials? - Anhydrous Solvents? - Fresh Dehydrating Agent? start->reagents conditions Step 2: Check Conditions - Correct Temperature? - Sufficient Reaction Time? - Proper Mixing? reagents->conditions Reagents OK reagent_choice Step 3: Evaluate Dehydrating Agent - Is the agent too harsh/mild? - Prone to side reactions? conditions->reagent_choice Conditions OK optimize Step 4: Optimize - Screen solvents - Titrate temperature - Test alternative dehydrating agents reagent_choice->optimize Agent Suspected success Improved Yield optimize->success

Caption: A step-by-step workflow for troubleshooting low-yield oxazole synthesis.

Question 2: I am observing significant side product formation. How can I identify and suppress these impurities?

Answer: Side product formation is often a result of the high reactivity of the intermediates or harsh reaction conditions. Identifying the likely impurity can help you adjust the conditions to favor the desired product.

  • Epimerization: For chiral N-acyl amino acid precursors, racemization or epimerization at the α-carbon is a major concern, especially under harsh acidic or basic conditions. The intermediate oxazoline can be deprotonated and reprotonated, scrambling the stereocenter.

    • Solution: Employ milder, neutral, or near-neutral cyclodehydration conditions. The Burgess reagent[8][10] and related methods are well-known for preserving stereochemical integrity. The reaction proceeds through an intramolecular Sₙ2-type cyclization with inversion of configuration at the hydroxyl-bearing carbon, leaving the α-amino acid stereocenter untouched.

  • Vilsmeier-Haack Formylation: When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a common side reaction is the Vilsmeier-Haack formylation of any electron-rich aromatic rings present in your substrate.[4]

    • Solution: If your substrate is susceptible to this, avoid the POCl₃/DMF combination. Opt for alternative dehydrating agents like trifluoroacetic anhydride (TFAA) or polyphosphoric acid.[4]

  • Incomplete Cyclization/Elimination: In some methods, such as the Van Leusen synthesis, incomplete elimination of the tosyl group can lead to an oxazoline intermediate as a major byproduct.[5]

    • Solution: Ensure conditions favor the final elimination step. This is often promoted by using a protic solvent like methanol and an appropriate base.[5]

Frequently Asked Questions (FAQs)

Question 1: What are the most common cyclodehydration reagents, and how do I choose the best one for my substrate?

Answer: The choice of reagent is arguably the most critical parameter for a successful synthesis. The optimal choice depends on the nature of your starting material (e.g., N-acyl amino acid vs. β-hydroxy amide) and the sensitivity of its functional groups.

Reagent/MethodStarting MaterialProsCons
H₂SO₄, P₂O₅, PCl₅ 2-Acylamino ketonesInexpensive, powerful.Very harsh, often causes charring, low yields, side reactions.[6][11]
POCl₃ / DMF 2-Acylamino ketonesEffective for many substrates.Can cause Vilsmeier-Haack formylation on sensitive aromatics.[4]
Polyphosphoric Acid (PPA) 2-Acylamino ketonesGenerally higher yields (50-60%) and cleaner than H₂SO₄.[4][6]High viscosity can make stirring and workup difficult.
Appel Reaction (PPh₃/CX₄) β-Hydroxy amidesMild conditions.Stoichiometric triphenylphosphine oxide byproduct can complicate purification.[12][13]
DAST, Deoxo-Fluor β-Hydroxy amidesMild, high-yielding, good for sensitive substrates.[9]Can be expensive, moisture-sensitive.
Burgess Reagent β-Hydroxy amidesExceptionally mild, high yields, stereospecific (inversion at Cβ), clean reactions.[8][10][14]Can be expensive, must be handled under inert atmosphere.

Recommendation: For sensitive substrates, especially those derived from serine or threonine where stereochemistry is important, the Burgess reagent or Deoxo-Fluor are often the superior choices, despite the cost. For more robust substrates in a Robinson-Gabriel type synthesis, Polyphosphoric Acid (PPA) is a good starting point for optimization.

Question 2: What is the general mechanism for the cyclodehydration of an N-acyl serine ester?

Answer: The cyclodehydration of an N-acyl serine ester to an oxazole-4-carboxylate typically proceeds via an oxazoline intermediate. The exact mechanism depends on the reagent, but a general pathway involves activation of the hydroxyl group, intramolecular cyclization, and subsequent elimination/oxidation.

General Reaction Mechanism

G cluster_0 Step 1: Hydroxyl Activation cluster_1 Step 2: Intramolecular Cyclization (Sₙ2) cluster_2 Step 3: Elimination / Oxidation a N-Acyl Serine Ester + [Dehydrating Agent] b Activated Intermediate (e.g., Sulfonate Ester with Burgess Reagent) a->b Activation c Activated Intermediate d Oxazoline Intermediate c->d Amide O attacks Cβ (Inversion of Stereochemistry) e Oxazoline Intermediate f Final Oxazole Ester Product e->f Elimination of H₂O equivalent

Caption: Generalized mechanism for oxazole formation from an N-acyl serine ester.

This mechanism highlights three key stages. First, the hydroxyl group is converted into a good leaving group by the dehydrating agent. Second, the amide oxygen acts as an intramolecular nucleophile, attacking the activated carbon and displacing the leaving group to form the five-membered oxazoline ring.[8] Finally, the oxazoline undergoes a formal dehydration or oxidation to introduce the second double bond and form the aromatic oxazole ring.[9]

Experimental Protocol: Synthesis of (S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate using Burgess Reagent

This protocol describes a reliable, high-yield synthesis of an oxazoline, the direct precursor to the oxazole, from N-Benzoyl-L-serine methyl ester, showcasing a modern and mild method that preserves stereochemistry. The subsequent oxidation to the oxazole can be achieved with various reagents like BrCCl₃/DBU or MnO₂.[9]

Materials:

  • N-Benzoyl-L-serine methyl ester (1.0 eq)

  • Burgess Reagent ([Methoxycarbonylsulfamoyl]triethylammonium hydroxide, inner salt) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Dry a round-bottom flask equipped with a magnetic stir bar under flame or in an oven. Allow it to cool to room temperature under a stream of argon or nitrogen.

  • Dissolution: Add N-Benzoyl-L-serine methyl ester to the flask. Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir until the solid is fully dissolved.

  • Reagent Addition: In a single portion, add the Burgess reagent to the stirred solution at room temperature. The reagent is a free-flowing solid and should be handled under an inert atmosphere as it is moisture-sensitive.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 30-60 minutes. Monitor the disappearance of the starting material by TLC (a typical eluent system is 30-50% Ethyl Acetate in Hexanes).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purification: Redissolve the residue in a minimal amount of dichloromethane (DCM) or ethyl acetate. The triethylammonium methylcarbamate-N-sulfonate byproduct is partially soluble. Pass the solution through a short plug of silica gel, eluting with ethyl acetate to remove the salt byproduct.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude oxazoline product. Further purification can be achieved by column chromatography on silica gel if necessary. The product is typically obtained in high yield (>90%) and high enantiomeric purity.[8]

References

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Palmer, D. C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A.John Wiley & Sons.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. ResearchGate. [Link]

  • Appel reaction. Wikipedia. [Link]

  • Synthetic Methods for Azaheterocyclic Phosphonates and Their Biological Activity: An Update 2004–2024. ACS Publications. [Link]

  • Synthetic applications of Burgess reagent. Atlanchim Pharma. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Efficient Oxidative Synthesis of 2-Oxazolines. Thieme Connect. [Link]

  • Synthesis of a) Burgess reagent 3; b) oxazolines, and c) thiazolines. ResearchGate. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

  • Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. PMC. [Link]

  • Burgess and Martin Dehydrating Reagents. UKEssays.com. [Link]

  • Oxazole Chemistry Overview. Scribd. [Link]

Sources

Optimization

Optimizing temperature for Robinson-Gabriel cyclization of oxazoles

Technical Support Center: Optimizing Temperature in Robinson-Gabriel Oxazole Synthesis As a Senior Application Scientist, I frequently encounter researchers struggling with the Robinson-Gabriel synthesis. While the cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Temperature in Robinson-Gabriel Oxazole Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the Robinson-Gabriel synthesis. While the cyclodehydration of α -acylamino ketones is a highly robust method for accessing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles, it is notoriously sensitive to thermal parameters[1].

The fundamental challenge lies in balancing the thermodynamic requirements of the reaction. The transformation requires sufficient thermal energy to overcome high kinetic barriers, yet excessive heat in the presence of strong cyclodehydrating agents inevitably leads to substrate degradation[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you master the thermal dynamics of this vital heterocyclic synthesis.

Mechanistic Pathway and Thermal Bottlenecks

To troubleshoot effectively, we must first understand why temperature matters. The reaction proceeds via acid-catalyzed protonation, intramolecular cyclization to an oxazoline intermediate, and subsequent dehydration.

RG_Mechanism A α-Acylamino Ketone (Precursor) B Protonated Intermediate (Acid Activated) A->B Acid Catalyst (e.g., H2SO4) C Oxazoline Intermediate (Cyclized) B->C Intramolecular Attack (Endothermic) D Oxazole (Target Product) C->D Dehydration (Barrier: ~195 kJ/mol) E Polymerization / Tar (Degradation) C->E Excessive Heat (>100°C) Harsh Acid F Vilsmeier-Haack Byproduct (Formylation) D->F POCl3 / DMF Extended Heating

Caption: Temperature-dependent pathways and side reactions in Robinson-Gabriel oxazole synthesis.

Troubleshooting FAQs

Q1: Why do I observe significant tar formation and low oxazole yields when heating my reaction above 90°C? Causality: The Robinson-Gabriel cyclodehydration traditionally employs harsh dehydrating agents like concentrated sulfuric acid ( H2​SO4​ ) or phosphorus oxychloride ( POCl3​ ). While elevated temperatures drive the dehydration step, excessive thermal energy in the presence of strong Brønsted or Lewis acids catalyzes substrate decomposition, polymerization, and tar formation[1]. Solution: Lower the reaction temperature to 60°C–80°C. This specific range provides a critical balance between maintaining a reasonable reaction rate and minimizing substrate decomposition[1][3]. If your substrate is highly sensitive, abandon thermal acid catalysis entirely and switch to a milder dehydrating system, such as the Wipf-Miller protocol, which operates at room temperature.

Q2: My cyclization stalls at the oxazoline intermediate at room temperature. Is simply increasing the heat the best approach? Causality: Stalling is a kinetic issue. Density functional theory (DFT) computations reveal that the highest activation Gibbs free energy in the Robinson-Gabriel pathway is associated with the deprotonation of the oxazoline ring (approximately 194.9 kJ/mol)[2]. This massive kinetic barrier explains why room-temperature acid-catalyzed reactions fail to proceed to the fully aromatic oxazole[2]. Solution: While heat is required, prolonged conductive heating risks the side reactions mentioned in Q1. Instead, consider microwave-assisted synthesis. Microwave irradiation at 80°C–160°C can rapidly overcome this activation barrier, reducing reaction times from hours to minutes and preventing the slow accumulation of byproducts[1][4].

Q3: How does the choice of solvent interact with temperature optimization? Causality: The solvent dictates the maximum reflux temperature and influences intermediate stabilization. For instance, using dimethylformamide (DMF) with POCl3​ allows for efficient cyclodehydration at 80°C–90°C[3]. However, prolonged heating in DMF with POCl3​ generates the Vilsmeier reagent in situ, triggering a competing Vilsmeier-Haack formylation on electron-rich aryl substituents of your newly formed oxazole[3]. Solution: If formylated byproducts are detected, swap the POCl3​ /DMF system for concentrated H2​SO4​ at 60°C[3]. Alternatively, use trifluoroacetic anhydride (TFAA) in ethereal solvents (e.g., THF or dioxane), which allows for milder reflux temperatures[1].

Quantitative Data: Reagent and Temperature Selection

Selecting the right combination of dehydrating agent and temperature is the most critical decision in your experimental design.

Cyclodehydrating AgentTypical SolventOptimal Temperature RangeMechanistic & Yield Profile
Concentrated H2​SO4​ Neat or Acetic Anhydride60°C – 90°CHigh yield (up to 72%) at 60°C; prone to tar formation >100°C[1][3].
POCl3​ DMF80°C – 90°CFast reaction; high risk of Vilsmeier-Haack formylation on aryl groups[3].
TFAA THF or Dioxane20°C – 66°C (Reflux)Mild conditions; ideal for solid-phase synthesis and sensitive substrates[1].
PPh3​ / I2​ / Et3​N CH2​Cl2​ or CH3​CN 0°C – 25°CWipf-Miller modification. Bypasses the 195 kJ/mol thermal barrier via phosphonium activation[1].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific in-process controls (like TLC monitoring) and controlled quenching steps to prevent thermal runaways.

Protocol A: Temperature-Controlled Acidic Cyclodehydration ( H2​SO4​ )

Causality: Maintaining exactly 60°C ensures sufficient thermal energy to overcome the ~194.9 kJ/mol activation barrier for oxazoline deprotonation[2] without triggering the polymerization seen at higher temperatures[1].

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add the α -acylamino ketone (1.0 eq).

  • Controlled Addition: Cool the flask to 0°C using an ice bath. Dropwise, add concentrated H2​SO4​ (10 mL per gram of substrate). Self-Validation: The solution should turn homogeneous; a rapid color change to dark brown/black indicates localized overheating. Ensure vigorous stirring.

  • Thermal Activation: Remove the ice bath and transfer the flask to a pre-heated oil bath set strictly to 60°C. Stir for 2 hours[3].

  • In-Process Monitoring: At 90 minutes, pull a 10 μ L aliquot, quench in saturated NaHCO3​ , and extract with ethyl acetate. Analyze via TLC or LC-MS to confirm the disappearance of the starting material.

  • Quench & Workup: Cool the reaction mixture in an ice bath. Carefully pour the mixture over crushed ice to halt the reaction. Neutralize slowly with 1 N NaOH until pH 7-8 is reached[3]. Extract with ethyl acetate (3x), wash with brine, dry over MgSO4​ , and concentrate in vacuo[3].

Protocol B: Mild Room-Temperature Cyclodehydration (Wipf-Miller Modification)

Causality: Using PPh3​ , I2​ , and Et3​N bypasses the need for high-temperature acid catalysis. The reagents activate the amide oxygen as a phosphonium leaving group, drastically lowering the activation energy and allowing dehydration at room temperature.

  • Preparation: Dissolve the α -acylamino ketone (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M) under an inert argon atmosphere.

  • Reagent Addition: Add triethylamine (3.0 eq) and triphenylphosphine (2.0 eq). Cool the mixture to 0°C[1].

  • Activation: Dropwise, add a solution of iodine (2.0 eq) in CH2​Cl2​ . Self-Validation: The initial dark color of iodine should dissipate as it reacts with PPh3​ .

  • Cyclization: Allow the reaction to warm to room temperature (20°C - 25°C) and stir for 2-6 hours[1]. Monitor via TLC.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize any unreacted iodine[1]. Extract with CH2​Cl2​ , wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography to remove triphenylphosphine oxide byproducts.

Sources

Troubleshooting

Technical Support Center: Chromatography Solutions for Oxazole Ester Purification

Welcome to the Technical Support Center for Oxazole Ester Purification. This portal is designed for researchers, application scientists, and drug development professionals dealing with the isolation of oxazole-based inte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazole Ester Purification. This portal is designed for researchers, application scientists, and drug development professionals dealing with the isolation of oxazole-based intermediates. Oxazole esters are critical pharmacophores, but their unique electronic properties—combining a weakly basic azole ring (pKa ~0.8) with an ester moiety—often present distinct chromatographic challenges such as streaking, co-elution, and silica-induced degradation[1].

Below, you will find our validated workflows, step-by-step methodologies, empirical data tables, and troubleshooting FAQs to ensure high-purity isolation of your target compounds.

Workflow: Eluent Selection & Purification Strategy

OxazoleWorkflow A Crude Oxazole Ester (Post-Cyclization Workup) B TLC Eluent Screening (Assess Rf & Streaking) A->B C Is Streaking Present? B->C D Standard Eluent (Hexane/EtOAc) C->D No E Modified Eluent (DCM/MeOH + Basic Additive) C->E Yes F Flash Column Chromatography (Silica Gel 60, 40-63 μm) D->F E->F G Fraction Analysis (UV 254 nm) & Solvent Evaporation F->G

Decision tree workflow for selecting the optimal chromatographic strategy for oxazole esters.

Standard Operating Procedure: Flash Column Chromatography of Oxazole Esters

To ensure high recovery and purity, follow this self-validating protocol for flash column chromatography:

  • Reaction Quenching & Workup: Ensure the crude reaction mixture (especially if synthesized via POCl3​ -mediated cyclization or iodine-promoted [3+2] cycloaddition) is thoroughly washed with saturated aqueous NaHCO3​ [2][3]. Causality: Residual acid will cause the weakly basic oxazole ring to protonate, leading to catastrophic streaking on the column.

  • TLC Validation: Spot the crude mixture on a Silica Gel 60 F254 plate. Develop using a non-polar system (e.g., Hexane/EtOAc 3:1). If the target oxazole ester (UV active at 254 nm) shows an Rf of 0.2–0.3 with a tight spot, proceed to step 4. If the spot tails, proceed to step 3.

  • Eluent Optimization: For tailing spots, switch to a Dichloromethane/Methanol (DCM/MeOH) system (e.g., 50:1)[4]. If tailing persists, add 1% Triethylamine (TEA) to the eluent to cap the acidic silanol sites on the silica. Validation: Re-run the TLC with the modified eluent; a successful modification will consolidate the streak into a sharp, circular spot.

  • Column Packing: Slurry-pack the column using Silica Gel 60 (40–63 μm, 215–400 mesh) in the chosen non-polar solvent[2][4]. If using TEA, flush the column with 2 column volumes (CV) of the TEA-containing eluent prior to loading.

  • Sample Loading: For lipophilic oxazole esters, use wet loading in a minimum volume of DCM. For polar or zwitterionic oxazole esters, use dry loading: dissolve the crude in a volatile solvent, add silica gel (1:3 ratio by weight to crude), evaporate to a free-flowing powder, and load evenly onto the column bed[3].

  • Elution & Monitoring: Run an isocratic elution if the Rf separation between the product and impurities is >0.15[5]. For complex mixtures, employ a step gradient, increasing the polar solvent (EtOAc or MeOH) by 5% increments every 2 CVs. Monitor fractions via UV detection at 254 nm.

Quantitative Data: Recommended Eluent Systems
Eluent System (v/v)Typical RatioTarget Oxazole Ester ProfileChromatographic Advantage
Hexane / Ethyl Acetate 4:1 to 1:1Lipophilic, alkyl/aryl substituted oxazolesExcellent resolution for non-polar impurities; easy solvent removal[4][5].
Petroleum Ether / EtOAc 10:1 to 20:1Halogenated or highly non-polar oxazolesCost-effective; provides sharper bands for highly lipophilic compounds.
Iso-octane / EtOAc 75:25Methyl/Ethyl oxazole-4-carboxylatesAlters partitioning dynamics; reduces band broadening compared to standard hexanes[6].
DCM / Methanol 50:1 to 19:1Amino-substituted or polar oxazolesElutes strongly retained basic compounds without requiring excessive solvent volumes[3][4].
DCM / MeOH / NH4​OH 90:9:1Zwitterionic or strongly basic oxazolesSuppresses secondary interactions with acidic silanol groups, preventing irreversible binding.
Troubleshooting Guides & FAQs

Q1: Why is my oxazole ester co-eluting with the unreacted β -ketoester or amide starting material? A1: Causality & Solution: Oxazole esters and their acyclic precursors often share similar dipole moments, leading to nearly identical Rf values in standard Hexane/EtOAc mixtures. To resolve this, alter the selectivity of the mobile phase by changing the hydrocarbon component. Switching from Hexane to Iso-octane (e.g., 75:25 Iso-octane:EtOAc) alters the partitioning dynamics and often provides the necessary resolution for methyl oxazole esters[6]. Alternatively, utilize a shallow, continuous gradient rather than an isocratic run to exploit minor differences in retention factors.

Q2: I am observing severe streaking of my oxazole ester on the silica column, resulting in poor isolated yields. How can I resolve this? A2: Causality & Solution: While the oxazole core itself is only weakly basic, many pharmaceutical intermediates feature basic side chains (e.g., N-substituted amino-oxazole esters). These basic amines interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface via hydrogen bonding and ion-exchange mechanisms. Self-Validating Fix: Switch to a Dichloromethane/Methanol eluent system (e.g., 50:1 to 19:1)[3][4]. If streaking persists, pre-treat your silica gel by flushing the column with 1% Triethylamine (TEA) or aqueous ammonium hydroxide in your eluent. The basic additive competitively binds to the silanol groups, allowing your oxazole ester to elute as a sharp, concentrated band.

Q3: My oxazole ester yield is unusually low after column chromatography, despite complete conversion observed on TLC. Is it degrading on the column? A3: Causality & Solution: Yes, certain highly functionalized oxazoles—particularly those with electron-donating substituents that increase the electron density of the ring—can undergo ring-opening or hydrolysis when exposed to the slightly acidic environment of silica gel for prolonged periods. Self-Validating Fix: Perform a 2D-TLC test to confirm degradation. Spot the crude mixture, run it in one direction, let the plate dry completely for 30 minutes, and run it perpendicular in the same solvent. If off-diagonal spots appear, your compound is actively degrading on the silica. To prevent this, minimize column residence time by using automated flash chromatography with a high flow rate, or switch to neutralized silica gel or neutral alumina for the stationary phase.

Q4: I am scaling up from an analytical TLC to a preparative flash column. My separation was perfect on TLC (Hexane/EtOAc 1:1), but the bands merged on the column. What went wrong? A4: Causality & Solution: This is a classic issue of column overloading combined with solvent-plug effects. Capillary action on a TLC plate often makes a solvent system appear more efficient than it is under positive pressure. Furthermore, if you loaded your sample dissolved in pure EtOAc or DCM, that "strong solvent plug" dragged the compounds down the column without allowing them to partition properly with the stationary phase. Self-Validating Fix: For preparative columns, always step down the polarity. If your target Rf is 0.3 in 1:1 Hexane/EtOAc on TLC, start your column at 4:1 or 3:1 Hexane/EtOAc. Additionally, ensure your sample is loaded via the dry loading method[3]. This completely eliminates the strong solvent plug, forcing the compounds to interact with the silica immediately upon elution.

References
  • Title: Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents Source: mdpi.com URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of Novel Zwitterionic Compounds as Peroxisome Proliferator Activated Receptor α/γ Dual Agonists with Improved Physicochemical Properties Source: jst.go.jp URL: [Link]

  • Title: Product Class 12: Oxazoles Source: thieme-connect.de URL: [Link]

  • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: nih.gov URL: [Link]

  • Title: Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides Source: acs.org URL: [Link]

  • Title: An Efficient, Practical Approach to the Synthesis of 2,4-Disubstituted Thiazoles and Oxazoles: Application to the Synthesis of GW475151 Source: acs.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, a substituted oxazole derivative of interest in medicinal chemistry.

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, providing a rationale for the observed chemical shifts and coupling patterns. Furthermore, it presents a comparative perspective against alternative analytical techniques and includes a detailed experimental protocol for acquiring high-quality ¹H NMR data.

Deciphering the ¹H NMR Spectrum: A Peak-by-Peak Analysis

The structure of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate contains several distinct proton environments, each giving rise to a characteristic signal in the ¹H NMR spectrum. A thorough interpretation of these signals allows for the complete structural confirmation of the molecule.

The Aromatic Protons of the Phenyl Group

The phenyl group at the 2-position of the oxazole ring typically exhibits a complex multiplet in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the oxazole ring. The protons on the phenyl ring, being in different positions relative to the point of attachment, will experience slightly different magnetic environments, leading to a multiplet. For a monosubstituted benzene ring, the signals can sometimes be resolved into a set of doublets and triplets, though overlap is common.

The Ethyl Ester Group: A Classic Signature

The ethyl ester moiety provides one of the most recognizable patterns in ¹H NMR spectroscopy. It consists of a quartet and a triplet, arising from the spin-spin coupling between the methylene (-CH2-) and methyl (-CH3) protons.

  • The Methylene Quartet: The two protons of the -CH2- group are adjacent to the three protons of the -CH3 group. According to the n+1 rule, this results in a quartet (3+1 = 4 peaks). These protons are deshielded by the adjacent oxygen atom, and their signal is typically found in the range of δ 4.0-4.5 ppm.[1][2]

  • The Methyl Triplet: The three protons of the -CH3 group are adjacent to the two protons of the -CH2- group, leading to a triplet (2+1 = 3 peaks). This signal is located further upfield, typically around δ 1.2-1.5 ppm.[1][2]

The Methyl Group on the Oxazole Ring

The methyl group at the 4-position of the oxazole ring is attached to an sp²-hybridized carbon within the aromatic heterocycle. This environment leads to a downfield shift compared to a typical aliphatic methyl group. The signal for these three protons is expected to be a singlet, as there are no adjacent protons to couple with, and will likely appear in the region of δ 2.0-2.5 ppm. The presence of a methyl group can influence the electron density of the oxazole ring.

Summary of Expected ¹H NMR Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl-H7.0 - 8.5Multiplet5H
Ethyl -CH₂-4.0 - 4.5Quartet2H
4-Methyl-H2.0 - 2.5Singlet3H
Ethyl -CH₃-1.2 - 1.5Triplet3H

Comparative Analysis: Beyond ¹H NMR

While ¹H NMR is a powerful tool, a comprehensive structural characterization often involves complementary analytical techniques.

Technique Information Provided Advantages Limitations
¹³C NMR Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, useful for complex structures.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, C-O).Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the exact three-dimensional arrangement of atoms in a crystalline solid.Unambiguous structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain.

For Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, ¹³C NMR would be highly informative, confirming the number of unique carbon atoms and their chemical environments. Mass spectrometry would provide the exact molecular weight, confirming the elemental composition. IR spectroscopy would show characteristic absorptions for the ester carbonyl group and the aromatic rings.

Experimental Protocol for ¹H NMR Data Acquisition

Obtaining a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following is a standardized protocol for the analysis of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for many organic molecules.

  • Sample Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments can also reference the residual solvent peak.[2]

  • Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

Instrument Setup and Data Acquisition
  • Spectrometer : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Shimming : Carefully shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient.

    • Number of Scans : Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay : Use a relaxation delay of 1-2 seconds to ensure quantitative integration.

    • Spectral Width : Set an appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).

  • Data Processing :

    • Fourier Transform : Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction : Apply a baseline correction to obtain a flat baseline.

    • Integration : Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Peak Picking : Identify the chemical shift of each peak.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate and the key proton environments discussed.

G N1 N C3 C N1->C3 O2 O C5 -0.75,-1.3! O2->C5 C3->O2 Phenyl Phenyl C3->Phenyl δ ~7.0-8.5 ppm C4 C C4->N1 Methyl CH₃ C4->Methyl δ ~2.0-2.5 ppm C5->C4 Ester_C C=O C5->Ester_C Ester_O O Ester_C->Ester_O Ethyl_CH2 CH₂ Ester_O->Ethyl_CH2 δ ~4.0-4.5 ppm Ethyl_CH3 CH₃ Ethyl_CH2->Ethyl_CH3 δ ~1.2-1.5 ppm

Caption: Molecular structure and expected ¹H NMR chemical shifts.

Conclusion

The ¹H NMR spectrum of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate provides a wealth of structural information that is readily interpretable. The characteristic signals of the phenyl, ethyl ester, and methyl groups, each with their distinct chemical shifts and multiplicities, allow for a confident confirmation of the molecule's identity. By integrating this powerful analytical technique with complementary methods and adhering to a robust experimental protocol, researchers can ensure the scientific integrity of their work and accelerate the pace of drug discovery and development.

References

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • AZoM. (2015, October 8).
  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.).
  • CSIR NET LIFE SCIENCE COACHING. (2025, December 16). C4H8O2 Proton NMR Explained.
  • MDPI. (2023, November 17). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group.
  • Oxazoles : Perturb
  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. (n.d.). 1 H NMR spectrum of ethyl... [Download Scientific Diagram].
  • Royal Society of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Vaia. (n.d.). Question: Determine the structure of the carboxylic acid whose proton NMR spectrum appears below....

Sources

Comparative

Comprehensive Mass Spectrometry Comparison Guide: Structural Elucidation of Oxazole-5-Carboxylates

Executive Summary & Scientific Rationale Oxazole-5-carboxylates are highly privileged scaffolds in medicinal chemistry, frequently serving as key intermediates or pharmacophores in kinase inhibitors (e.g., IRAK-4 inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Oxazole-5-carboxylates are highly privileged scaffolds in medicinal chemistry, frequently serving as key intermediates or pharmacophores in kinase inhibitors (e.g., IRAK-4 inhibitors), anti-inflammatory agents, and antimicrobial drugs [1]. Accurate structural elucidation of these heterocycles is paramount during drug development and synthetic validation.

A common pitfall in analytical laboratories is defaulting to a single mass spectrometry (MS) platform, which often leads to incomplete structural characterization. Because the oxazole ring is highly stable while the 5-carboxylate ester is relatively labile, different ionization techniques yield vastly different structural information. This guide objectively compares the performance of three primary MS platforms—GC-EI-MS , LC-ESI-QTOF , and LC-ESI-QqQ —providing a self-validating framework and mechanistic insights to help you select the optimal analytical strategy.

Platform Comparison: Selecting the Right Ionization Strategy

The structural elucidation of oxazole-5-carboxylates requires balancing the need for intact molecular ion confirmation with the necessity of generating diagnostic ring-cleavage fragments.

  • GC-EI-MS (Gas Chromatography - Electron Ionization MS):

    • Mechanism & Causality: EI utilizes a high-energy 70 eV electron beam (hard ionization). Because the aromatic oxazole ring is highly stable, high internal energy is required to induce ring opening. EI excels at driving the endothermic cleavage of the oxazole core, typically resulting in the characteristic loss of carbon monoxide (CO) and hydrogen cyanide (HCN) [2].

    • Best For: Deep structural elucidation, library matching (NIST), and analyzing volatile, thermally stable oxazole derivatives.

  • LC-ESI-QTOF (Liquid Chromatography - Electrospray Ionization Quadrupole Time-of-Flight):

    • Mechanism & Causality: ESI is a soft ionization technique that predominantly yields the protonated molecular ion [M+H]+ with minimal in-source fragmentation. The QTOF analyzer provides high mass accuracy (<2 ppm), which is critical for confirming the exact elemental composition of the ester side chain and distinguishing between isobaric fragment losses.

    • Best For: Non-volatile or thermally labile oxazole-5-carboxylates, identifying unknown impurities, and exact mass determination.

  • LC-ESI-QqQ (Liquid Chromatography - Triple Quadrupole):

    • Mechanism & Causality: QqQ platforms operate in Multiple Reaction Monitoring (MRM) mode. By selecting a specific precursor ion (Q1) and a specific product ion (Q3) generated via Collision-Induced Dissociation (CID) in Q2, this platform filters out matrix background, maximizing the signal-to-noise ratio.

    • Best For: High-throughput, targeted quantification of oxazole-5-carboxylates in complex biological matrices (e.g., pharmacokinetic studies).

Table 1: Performance Comparison of MS Platforms for Oxazole-5-Carboxylates
Feature / MetricGC-EI-MS (Hard Ionization)LC-ESI-QTOF (Soft Ionization)LC-ESI-QqQ (Targeted)
Primary Ion Observed Radical Cation [M]+∙ Protonated Adduct [M+H]+ Protonated Adduct [M+H]+
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)Nominal (~0.1 Da)
Fragmentation Depth Extensive (Ring Cleavage)Moderate (Ester Cleavage)Tunable via CID
Sensitivity High (pg to ng range)Moderate to HighUltra-High (fg to pg range)
Best Use Case Structural elucidation of coreUnknown impurity profilingPK/PD quantification

Mechanistic Fragmentation Pathways

Understanding the intrinsic fragmentation behavior of oxazole-5-carboxylates is essential for spectral interpretation. The fragmentation is generally bifurcated into two main domains: the ester side chain and the oxazole core.

  • Ester Cleavage (The Initial Steps): Under both EI and CID conditions, the ester group at the 5-position is highly labile. For example, in ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate (Nominal Mass: 170 Da), the parent ion undergoes rapid degradation [3]. The primary pathways include:

    • McLafferty-type Rearrangement: Loss of an ethylene molecule ( C2​H4​ , -28 Da) yielding a fragment at m/z 142.

    • Alpha-Cleavage: Loss of an ethoxy radical ( ∙OCH2​CH3​ , -45 Da) to generate a highly stable acylium ion at m/z 125.

  • Oxazole Ring Cleavage (Deep Fragmentation): Following the loss of the ester components, the remaining oxazole core undergoes ring opening. This typically involves the cleavage of the O1-C2 and C4-C5 bonds, leading to the expulsion of CO and/or substituted nitriles (generating fragments at m/z 98 and a base peak at m/z 42) [3].

Fragmentation Parent Molecular Ion [M]+ m/z 170 LossC2H4 Loss of C2H4 (McLafferty Rearrangement) m/z 142 Parent->LossC2H4 -28 Da LossOEt Loss of •OCH2CH3 (Alpha Cleavage) m/z 125 Parent->LossOEt -45 Da BasePeak Base Peak m/z 42 Parent->BasePeak Extensive Cleavage RingCleavage Oxazole Ring Cleavage m/z 98 LossC2H4->RingCleavage -CO2 (-44 Da)

Fig 1: Primary EI-MS fragmentation pathways of ethyl 2-amino-4-methyl-oxazole-5-carboxylate.

Table 2: Diagnostic Fragment Ions for Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate
m/z ValueIon Type / AssignmentRelative AbundanceStructural Significance
170 [M]+∙ (Parent Ion)Low-ModerateConfirms intact molecular weight.
142 [M−C2​H4​]+∙ ModerateIndicates presence of an ethyl ester group.
125 [M−OCH2​CH3​]+ ModerateStable acylium ion formation.
98 Ring Cleavage FragmentModerateLoss of CO2​ from the m/z 142 fragment.
42 Base Peak (Cyanate/Alkyl)100% (Base Peak)Confirms deep cleavage of the oxazole core.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps (e.g., System Suitability Tests) and explain the causality behind critical parameter selections.

MS_Workflow Start Oxazole-5-Carboxylate Sample Decision Volatility & Thermal Stability Check Start->Decision GC GC-EI-MS (Hard Ionization) Decision->GC Volatile / Stable LC LC-ESI-QTOF (Soft Ionization) Decision->LC Non-volatile / Labile GC_Frag Deep Ring Cleavage (Loss of CO, HCN) GC->GC_Frag 70 eV LC_Frag Ester Cleavage & Exact Mass Profiling LC->LC_Frag CID

Fig 2: Decision tree for selecting the optimal MS platform based on sample properties.

Protocol A: GC-EI-MS Structural Profiling

Objective: Achieve deep structural fragmentation for library matching and core elucidation.

  • System Suitability Test (SST): Inject a blank solvent (e.g., Hexane) prior to the sample. Causality: This self-validating step verifies baseline stability and proves the absence of column bleed or carryover, ensuring that low m/z fragments (like m/z 42) are true sample peaks and not background noise.

  • Sample Preparation: Dissolve the oxazole-5-carboxylate in MS-grade ethyl acetate to a concentration of 10 µg/mL. Causality: Ethyl acetate ensures excellent solubility and volatility for heterocycles without masking low m/z fragments during the solvent delay.

  • Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition: Set the EI source to 70 eV and the source temperature to 230°C. Acquire in full scan mode (m/z 40–400). Causality: 70 eV is the universally standardized energy for generating reproducible fragmentation patterns. Lower energies will fail to break the stable oxazole ring, while higher energies will obliterate the molecular ion.

Protocol B: LC-ESI-QTOF Exact Mass Analysis

Objective: Confirm exact elemental composition and elucidate CID fragmentation of labile esters.

  • SST & Calibration: Perform mass calibration using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is <2 ppm. Run a blank injection (Water/Acetonitrile) to confirm system cleanliness.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the basic oxazole nitrogen to reliably form the [M+H]+ adduct.

  • Chromatographic Separation: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a gradient from 5% B to 95% B over 5 minutes.

  • Ionization & Acquisition: Operate in positive ESI mode. Set capillary voltage to 3.5 kV. Perform Auto-MS/MS, utilizing collision energies (CE) of 10, 20, and 40 eV. Causality: Ramping the CE ensures the capture of both fragile ester losses (which occur at ~10 eV) and robust ring cleavages (which require ~40 eV) in a single analytical run.

References

  • JP2012254939A - Oxazole compound. Google Patents. 1

  • MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. 2

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. AIP Publishing. 3

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Validation

Difference in reactivity between oxazole-4-carboxylates and oxazole-5-carboxylates

Navigating Regioselectivity: A Comparative Guide to Oxazole-4-Carboxylate and Oxazole-5-Carboxylate Reactivity As a Senior Application Scientist in medicinal chemistry, selecting the correct heterocyclic building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Regioselectivity: A Comparative Guide to Oxazole-4-Carboxylate and Oxazole-5-Carboxylate Reactivity

As a Senior Application Scientist in medicinal chemistry, selecting the correct heterocyclic building block is paramount to the success of late-stage functionalization. The oxazole ring is a privileged scaffold in drug discovery, but the placement of an electron-withdrawing carboxylate group at the C4 versus the C5 position fundamentally alters the molecule's electronic topography.

This guide objectively compares the reactivity profiles of oxazole-4-carboxylates and oxazole-5-carboxylates, providing researchers with the mechanistic causality and validated protocols necessary to execute regioselective functionalizations.

Electronic Architecture and Mechanistic Causality

To understand the divergent reactivity of these regioisomers, we must first map the inherent electronic distribution of the parent oxazole ring. The oxygen atom (O1) donates electron density via resonance but withdraws it inductively, while the nitrogen atom (N3) acts as a strong electron-withdrawing sink. Consequently, the reactivity of unsubstituted oxazole positions follows a strict hierarchy:

  • C2 Position: Highly electron-deficient (pKa ~20) and the primary site for deprotonation/metalation[1].

  • C5 Position: Adjacent to the oxygen atom, this is the most electron-rich and nucleophilic site, making it the preferred position for Electrophilic Aromatic Substitution (EAS)[1].

  • C4 Position: Intermediate electron density, generally resisting direct electrophilic attack unless strongly activated by electron-donating groups[1].

The Regioisomeric Divergence: When an ester (carboxylate) group is introduced, it exerts a strong electron-withdrawing effect. In oxazole-4-carboxylates , the ester is located at C4. Because the highly nucleophilic C5 position remains unsubstituted, the ring retains enough electron density to undergo EAS and transition-metal-catalyzed C-H activation at C5[2]. Conversely, in oxazole-5-carboxylates , the ester blocks the most reactive C5 site. The remaining C4 position is electronically deactivated by both the adjacent nitrogen and the C5-carboxylate. Therefore, functionalizing the C4 position requires abandoning standard EAS in favor of kinetic deprotonation using strong, non-nucleophilic bases[3]. Furthermore, specific substitution patterns on oxazole-4-carboxylates (such as 5-hydroxy derivatives) can render the ring highly unstable, leading to hydrolytic ring-opening and rapid decarboxylation[4].

Quantitative Reactivity Comparison

The table below summarizes the empirical reactivity differences between the two regioisomers, providing a predictive framework for synthetic planning.

Reactivity ParameterOxazole-4-CarboxylateOxazole-5-CarboxylateMechanistic Driver
Electrophilic Aromatic Substitution (EAS) Highly reactive at C5Poorly reactive at C4C5 is intrinsically the most nucleophilic site; C4 is deactivated by the adjacent N and C5-ester[1].
Directed Metalation (Halogenation) Standard EAS conditions suffice for C5Requires strong base (LiHMDS) at C4The C5 ester blocks EAS, forcing reliance on kinetic deprotonation to form a C4-carbanion[3].
Pd-Catalyzed C-H Arylation C5-SelectiveC2-SelectiveC4-carboxylates undergo base-assisted Concerted Metallation-Deprotonation (CMD) at C5[2].
Hydrolytic Stability Prone to decarboxylation (if 5-OH substituted)Generally stable5-hydroxy-4-carboxy systems undergo facile hydrolytic ring-opening and decarboxylation[4].

Mechanistic & Workflow Visualizations

ReactivityLogic Core Oxazole Core Reactivity (C5 > C4 > C2 for EAS) O4 Oxazole-4-carboxylate (EWG at C4) Core->O4 O5 Oxazole-5-carboxylate (EWG at C5) Core->O5 C5_EAS C5 Position Active (Electrophilic Substitution) O4->C5_EAS High Nucleophilicity C5_CH C5 Position Active (Pd-Catalyzed CMD) O4->C5_CH Base-Assisted C4_Deact C4 Position Deactivated (Resists Direct EAS) O5->C4_Deact Steric/Electronic Block C4_Met C4 Directed Metalation (Kinetic Deprotonation) O5->C4_Met Strong Base Required

Fig 1. Divergent reactivity pathways of oxazole regioisomers based on electronic topography.

ProtocolWorkflow Start Oxazole-5-carboxylate (Starting Material) Step1 Cool to -78 °C in Anhydrous THF Start->Step1 Argon Atm Step2 Add LiHMDS (Kinetic Deprotonation) Step1->Step2 Argon Atm Step3 Add NBS (Electrophilic Quench) Step2->Step3 Carbanion Formation Product 4-Bromooxazole- 5-carboxylate Step3->Product Workup

Fig 2. Self-validating workflow for the C4-bromination of oxazole-5-carboxylates via metalation.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal mechanistic checkpoints to verify the success of the transformation.

Protocol A: Regioselective C5-Arylation of Oxazole-4-Carboxylates (Pd-Catalyzed)

Causality: The C5 position of oxazole-4-carboxylates can be directly arylated using a Concerted Metallation-Deprotonation (CMD) pathway. The addition of a pivalate base (PivOH) acts as a critical proton shuttle, lowering the activation energy for C-H cleavage at C5 while palladium coordinates to the ring[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, combine the oxazole-4-carboxylate (1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and PCy₃ (10 mol%).

  • Base Addition: Add K₂CO₃ (2.0 equiv) and PivOH (30 mol%) as the CMD proton shuttle.

  • Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 110 °C for 12 hours.

  • Validation Checkpoint: Monitor the reaction via GC-MS. The CMD mechanism is highly C5-selective; the absence of a C2-arylated byproduct in the trace validates that the pivalate-assisted pathway is operating correctly.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Protocol B: C4-Bromination of Oxazole-5-Carboxylates via Directed Metalation

Causality: Because the C5 position is blocked and the C4 position is deactivated toward standard EAS, we must force reactivity. By utilizing a strong, sterically hindered base (LiHMDS) at cryogenic temperatures, we achieve kinetic deprotonation at C4. The resulting highly reactive carbanion is then trapped by N-Bromosuccinimide (NBS)[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the oxazole-5-carboxylate (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.

  • Kinetic Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.2 equiv, 1.0 M in THF) dropwise over 10 minutes.

  • Validation Checkpoint 1: A distinct color change (typically deep yellow/orange) indicates successful formation of the lithiated carbanion intermediate. Stir for 30 minutes at -78 °C.

  • Electrophilic Quench: Add a solution of recrystallized NBS (1.5 equiv) in anhydrous THF dropwise. Stir for an additional 2 hours, allowing the reaction to slowly warm to -20 °C.

  • Validation Checkpoint 2: Quench with saturated aqueous NH₄Cl. Upon isolation, analyze the crude mixture via ¹H NMR. The complete disappearance of the characteristic C4-H singlet (typically observed around δ 8.0–8.5 ppm) confirms total conversion to the 4-bromo ester.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis.
  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates - ResearchG
  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

Hazard Assessment and Waste Characterization The foundational step in any disposal protocol is a thorough understanding of the material's potential hazards. The structure of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the material's potential hazards. The structure of Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate, containing an oxazole heterocyclic ring and an ethyl ester functional group, suggests a specific hazard profile.

Based on SDS information for analogous compounds like 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, we can infer the following potential hazards:

  • Skin Irritation (Category 2): May cause skin irritation upon contact.[2]

  • Serious Eye Irritation (Category 2): May cause serious eye irritation.[2][3]

  • Acute Oral Toxicity (Category 4): May be harmful if swallowed.[2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3]

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[4][5] While this compound is not specifically listed as a hazardous waste, it must be managed as such until a formal hazardous waste determination proves otherwise. Given the potential for toxicity and irritation, it is prudent to manage all waste streams containing this compound as hazardous.

Immediate Safety and Handling Precautions

Prior to handling the compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified chemical splash goggles.Protects against potential splashes of solutions containing the compound.[1]
Hand Protection Nitrile or neoprene gloves (minimum 0.11 mm thickness).Provides a chemical-resistant barrier to prevent skin contact.[1]
Body Protection Standard laboratory coat.Protects clothing and underlying skin from contamination.[1]
Respiratory Protection Not generally required if handled in a chemical fume hood.All waste handling and segregation should occur within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of any potential dust or vapors.[1]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice.[3]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2]

On-Site Waste Management and Segregation Protocol

Systematic collection and segregation at the point of generation are critical for ensuring safety and regulatory compliance. This process should take place in a designated Satellite Accumulation Area (SAA).[4][6][7]

Step 1: Waste Collection and Segregation
  • Solid Waste: Collect un-used reagent, reaction byproducts, and contaminated consumables (e.g., weighing papers, pipette tips, contaminated silica gel) in a dedicated, sealable hazardous waste container.[1]

  • Liquid Waste: Collect solutions containing Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless they are compatible. For instance, flammable esters can often be combined with other flammable solvents like ethanol or hexane, but should never be mixed with acids, bases, or oxidizers.[8]

  • Contaminated Sharps: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

  • Personal Protective Equipment (PPE): Grossly contaminated gloves, bench paper, and other disposable PPE should be collected in a designated solid hazardous waste container.[1]

Step 2: Container Selection

The integrity of the disposal process begins with the container.

  • Compatibility: Use containers made of materials compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable for ester compounds.[8][9] Ensure the container and its screw cap are in good condition, free of cracks or deterioration.[6]

  • Condition: Containers must be in good condition, and always kept closed except when adding waste.[7] Leaving a funnel in an open waste container is a common but serious violation.[7]

  • Capacity: Do not overfill containers. A best practice is to fill to no more than 90% capacity to allow for expansion and prevent spills.[8]

Step 3: Hazardous Waste Labeling

Proper labeling is a strict regulatory requirement by the EPA and OSHA.[5][7][9] The label must be affixed to the container as soon as the first drop of waste is added.

A compliant hazardous waste tag must include:

  • The words "HAZARDOUS WASTE ".[7][9]

  • Full Chemical Name(s): List all constituents by their full common name (e.g., "Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate," "Ethanol," "Ethyl Acetate"). Chemical formulas or abbreviations are not permitted.[7][9]

  • Approximate Percentages: Estimate the percentage of each component in the mixture.[7]

  • Hazard Identification: Check the appropriate hazard pictograms (e.g., Irritant, Health Hazard).[9]

  • Generator Information: The name of the Principal Investigator (PI) and the laboratory location (Building, Room Number).[9]

Step 4: Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated location within the laboratory at or near the point of waste generation.[4][7]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[7]

  • Segregation: Store the waste container in secondary containment (such as a chemical-resistant tub) and segregate it from incompatible materials. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[6][8]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three days.[4]

Final Disposal Workflow

The final disposal of hazardous chemical waste is managed exclusively by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1][4][8] Laboratory personnel are responsible for the safe and compliant accumulation of waste, not its ultimate transport or disposal.

The procedural flow from generation to disposal is outlined below.

DisposalWorkflow cluster_lab Laboratory Responsibility cluster_ehs EHS Responsibility A 1. Generation of Waste (Solid, Liquid, PPE) B 2. Segregate & Collect in Compatible Container A->B C 3. Affix Completed Hazardous Waste Label B->C D 4. Store in Secondary Containment within Satellite Accumulation Area (SAA) C->D E 5. Submit Chemical Waste Pickup Request to EHS D->E F 6. EHS Personnel Collects Waste from Laboratory E->F Hand-off G 7. Transport to Central Hazardous Waste Facility F->G H 8. Final Disposal via Licensed Contractor G->H

Diagram Caption: Workflow for the disposal of laboratory chemical waste.

Once your waste container is 90% full, complete and submit a "Chemical Waste Pickup Form" or equivalent request to your EHS office.[7][9] EHS personnel will then collect the properly labeled and sealed container from your laboratory for final disposal.[4][9]

Core Regulatory Principles

All procedures outlined in this guide are designed to comply with the primary regulations governing hazardous waste in a research setting.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave."[4][5][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards of chemicals are evaluated and that this information is communicated to employees, which includes proper labeling and training.[5][10] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standard also provides guidelines for worker safety during cleanup and disposal operations.[11]

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance for your laboratory.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). MED-FLEX. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee Knoxville Environmental Health and Safety. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Introduction to Hazardous Waste Management. (n.d.). University of Alaska Fairbanks. Retrieved from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage. Retrieved from [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Recovery of carboxylates from fermentation and production of esters using co2 expanded alcohols. (n.d.). Google Patents.
  • Harnessing extremophilic carboxylesterases for applications in polyester depolymerisation and plastic waste recycling. (2023, August 11). Portland Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Chemical Profile & Mechanistic Toxicology Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (CAS: 4620-52-4) is a heterocyclic organic es...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Chemical Profile & Mechanistic Toxicology

Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate (CAS: 4620-52-4) is a heterocyclic organic ester frequently utilized as a critical building block in pharmaceutical synthesis.

  • Molecular Formula: C13H13NO3

  • Molecular Weight: 231.25 g/mol

Mechanistic Toxicology & Causality: To design an effective safety protocol, one must understand the molecular behavior of the compound. The electrophilic nature of the ester carbonyl, combined with the lipophilic phenyl-oxazole core, allows this molecule to readily penetrate unprotected lipid bilayers of the skin and mucous membranes. Upon contact, it acts as a localized irritant (GHS Category 2 for Skin/Eye Irritation) and can cause respiratory tract irritation (STOT-SE Category 3) if aerosolized as a fine dust.

The primary mechanism of irritation involves the disruption of cellular membranes and subsequent inflammatory cascades triggered by covalent interactions with nucleophilic residues in dermal and mucosal proteins. According to1 [1], strict adherence to localized exhaust ventilation and proper Personal Protective Equipment (PPE) is mandatory to prevent these exposure routes.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with handling this compound, a self-validating PPE system is required. The selection below is grounded in chemical compatibility data for oxazole derivatives as outlined in2 [2].

PPE CategorySpecificationMechanistic JustificationReplacement Schedule
Hand Protection Nitrile Gloves (min. 0.11 mm thickness)Nitrile provides superior resistance to non-polar and semi-polar organic esters compared to latex, preventing transdermal permeation.Replace immediately if contaminated, or every 2 hours of continuous use.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular exposure to micro-dust particles or accidental splashes of dissolved solutions.Inspect for scratches and seal integrity before each use.
Respiratory N95 / P100 (US) or FFP2/FFP3 (EU) Particulate RespiratorRequired if handling outside a fume hood. Filters out fine crystalline dust that causes respiratory irritation.Discard after single use or if breathing resistance increases.
Body Protection Flame-resistant (FR) lab coat, closed-toe shoesProtects against localized spills and prevents accumulation of chemical dust on personal clothing.Launder weekly via specialized chemical lab services.

Operational Handling Protocols

Trustworthiness requires a self-validating system. Follow these steps sequentially to ensure zero-exposure handling.

Step 1: Environmental Preparation

  • Conduct all transfers inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids, and bases).

Step 2: Reagent Transfer

  • Use anti-static, non-sparking spatulas to weigh the solid. Fine organic powders can accumulate static charge, which may lead to aerosolization or ignition upon discharge.

  • Weigh the material into a pre-tared, sealable vessel (e.g., a glass vial with a PTFE-lined cap) before removing it from the fume hood.

Step 3: Decontamination and PPE Doffing

  • Wipe down the exterior of the sealed vessel and the balance with a solvent-dampened lint-free cloth (e.g., 70% isopropanol).

  • Remove gloves using the "beak method" (pinching the exterior of the glove at the wrist and peeling it inside out) to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water.

Workflow Diagram: Safe Handling & Spill Response

SafeHandling Setup 1. Fume Hood Setup Verify airflow (≥ 100 fpm) PPE 2. Don PPE Nitrile gloves, goggles, lab coat Setup->PPE Handling 3. Reagent Handling Transfer CAS 4620-52-4 PPE->Handling SpillCheck Spill Occurred? Handling->SpillCheck Decon Emergency Spill Protocol Use damp absorbent, avoid dust SpillCheck->Decon Yes Waste 4. Waste Segregation Dispose as organic waste SpillCheck->Waste No Decon->Waste Doff 5. Doff PPE & Wash Hands Waste->Doff

Workflow for the safe handling, spill response, and disposal of CAS 4620-52-4.

Emergency Response & Spill Management

In the event of an accidental release, immediate action minimizes exposure and environmental contamination, aligning with3 [3].

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Crucial: Do not use organic solvents to wash the skin, as this may artificially enhance the transdermal absorption of the oxazole derivative.

  • Eye Contact: Utilize the nearest emergency eyewash station. Rinse cautiously with water for 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.

  • Spill Containment (Solid): Do not sweep dry powder. Sweeping generates inhalable dust, directly targeting the respiratory tract. Instead, gently cover the spill with damp absorbent paper or a commercially available chemical spill kit absorbent. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

Waste Disposal & Environmental Logistics

Oxazole derivatives must not be discharged into the municipal sewer system due to potential aquatic toxicity and resistance to standard wastewater treatment degradation, as established by 4 [4].

  • Solid Waste: Collect all contaminated PPE, absorbent materials, and residual chemical in a clearly labeled, rigid, high-density polyethylene (HDPE) container designated for "Hazardous Organic Solid Waste."

  • Liquid Waste: If the chemical is dissolved in a solvent (e.g., DMSO, dichloromethane), segregate it into the appropriate "Halogenated" or "Non-Halogenated" organic liquid waste stream based on the solvent used.

  • Logistics: Coordinate with your institution's Environmental Health and Safety (EHS) department for high-temperature incineration by a licensed hazardous waste disposal facility.

References

  • Guidechem.
  • ThermoFisher. "SAFETY DATA SHEET - Oxazole." ThermoFisher Scientific.
  • Capot Chemical. "MSDS of Oxazole." Capot Chemical Company Limited.
  • Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
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Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate
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